molecular formula C9H13N3O B1364018 1-(4-Methoxybenzyl)guanidine CAS No. 46234-16-6

1-(4-Methoxybenzyl)guanidine

Cat. No.: B1364018
CAS No.: 46234-16-6
M. Wt: 179.22 g/mol
InChI Key: GSNNHGKCGLQEGV-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)guanidine is a useful research compound. Its molecular formula is C9H13N3O and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-13-8-4-2-7(3-5-8)6-12-9(10)11/h2-5H,6H2,1H3,(H4,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNNHGKCGLQEGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40385464
Record name 1-(4-methoxybenzyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46234-16-6
Record name 1-(4-methoxybenzyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(4-Methoxybenzyl)guanidine: A Framework for Elucidating its Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Abstract

The guanidinium group is a privileged scaffold in medicinal chemistry, present in a multitude of natural products and synthetic drugs with a vast array of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3] Its strong basicity and ability to form multiple hydrogen bonds allow it to interact with various biological targets like enzymes and ion channels.[3][4] The benzyl moiety, when appended to the guanidine core, can further modulate this activity, as seen in compounds like meta-iodobenzylguanidine (MIBG), which targets catecholamine uptake systems.[5] This guide focuses on 1-(4-Methoxybenzyl)guanidine, a specific derivative for which the mechanism of action is not yet fully characterized in public literature. Instead of a retrospective review, this document presents a prospective, in-depth framework for its systematic investigation. We will outline plausible mechanistic hypotheses based on the known pharmacology of analogous structures and detail a comprehensive experimental blueprint designed to elucidate its primary biological targets and downstream signaling effects. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel guanidine-based compounds.

Introduction: The Guanidine Scaffold in Drug Discovery

The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a recurring motif in biologically active molecules.[6] Its resonance-stabilized protonated form, the guanidinium cation, is stable over a wide physiological pH range, enabling it to act as a key interaction point with negatively charged biological macromolecules such as phosphates in DNA or carboxylates in proteins.[7] This has led to the development of drugs targeting a wide spectrum of diseases, from diabetes (Metformin, a biguanide) to viral infections and cancer.[1][8]

The addition of a substituted benzyl group, as in this compound, introduces significant lipophilicity and specific steric and electronic features. The methoxy group can influence metabolic stability and receptor binding affinity. While direct studies on this compound are scarce, the activities of related compounds provide a logical starting point for investigation:

  • Benzylguanidines have been shown to inhibit mitochondrial respiration and neurotransmitter transporters.[5]

  • Substituted guanidines can act as potent inhibitors of voltage-gated potassium (Kv) channels, disrupting cellular membrane potential.[9]

  • Many lipophilic guanidine derivatives exhibit antimicrobial properties by targeting and disrupting the bacterial cytoplasmic membrane.[10]

  • Certain polymeric guanidines have been shown to modulate critical inflammatory signaling pathways, including NF-κB and cGAS/STING.[11][12]

Given this landscape, this compound represents a compelling candidate for discovery, possessing the potential to act on multiple, distinct biological targets. The following sections lay out a rational, multi-pronged strategy to systematically uncover its mechanism of action.

Postulated Mechanisms and Primary Therapeutic Targets

Based on the chemical structure and the known activities of related molecules, we can formulate several primary hypotheses for the mechanism of action of this compound.

Hypothesis A: Ion Channel and Transporter Modulation

The structural similarity to neuron-blocking agents like guanethidine and MIBG suggests a potential interaction with monoamine transporters or voltage-gated ion channels.[5] Guanidine itself is a known inhibitor of Kv channels, where it is proposed to act as a "molecular glue" that stabilizes the channel in a closed state.[9] The 4-methoxybenzyl group could enhance affinity and selectivity for specific channel subtypes.

Hypothesis B: Antimicrobial Membrane Disruption

The cationic guanidinium head and the lipophilic benzyl tail give this compound an amphipathic character, a key feature of many membrane-active antimicrobial agents. Like the compound Isopropoxy Benzene Guanidine (IBG), it could preferentially bind to anionic phospholipids such as phosphatidylglycerol (PG) and cardiolipin (CA) in bacterial membranes, leading to membrane depolarization, loss of proton motive force, and cell death.[10]

Hypothesis C: Intracellular Signaling Pathway Modulation

Recent studies have implicated guanidine-containing polymers in the dysregulation of innate immune signaling. For instance, polyhexamethylene guanidine (PHMG) can trigger inflammatory responses through the activation of the NF-κB pathway or modulate the cGAS/STING pathway, which is critical for host defense.[11][12] It is plausible that this compound could penetrate cells and interact with key proteins in these cascades.

Experimental Blueprint for Mechanistic Elucidation

A robust investigation requires a tiered approach, beginning with broad phenotypic screening and progressing to specific, target-based assays.

Tier 1: Initial Phenotypic Screening

The first step is to perform broad screening to identify the primary biological effect of the compound.

  • Antiproliferative/Cytotoxicity Assay: Evaluate the compound against a panel of human cancer cell lines (e.g., A549 lung, MCF-7 breast, LNCaP prostate) and a non-cancerous control cell line (e.g., HEK293) to determine its cytotoxic potential and selectivity. The MTT or CellTiter-Glo assay is standard for this purpose.[13]

  • Antimicrobial Susceptibility Testing: Determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) species.

Table 1: Hypothetical Initial Screening Data for this compound

Assay TypeCell Line / OrganismEndpointResult (IC50 / MIC)
CytotoxicityA549 (Human Lung Cancer)IC5015 µM
CytotoxicityHEK293 (Human Embryonic Kidney)IC50> 100 µM
AntimicrobialS. aureus (Gram-positive)MIC4 µg/mL
AntimicrobialE. coli (Gram-negative)MIC64 µg/mL

Causality Note: A significant window between the cytotoxic IC50 in cancer cells and non-cancerous cells, or a potent MIC against specific microbes, provides the first critical clue to direct subsequent mechanistic studies. The hypothetical data above would suggest a promising antimicrobial effect, particularly against Gram-positive bacteria, and some selective anticancer activity.

Tier 2: Investigating the Antimicrobial Mechanism (Hypothesis B)

Assuming a positive result in the MIC assay, the next logical step is to determine if the mechanism involves membrane disruption.

  • Culture Preparation: Grow S. aureus to the mid-logarithmic phase.

  • Cell Preparation: Harvest bacteria by centrifugation, wash twice with PBS, and resuspend in buffer to a standard optical density.

  • Probe Loading: Add the membrane potential-sensitive dye DiSC3(5) to the bacterial suspension and incubate until fluorescence quenching is stable.

  • Compound Addition: Add varying concentrations of this compound. A known membrane-disrupting agent like colistin serves as a positive control.

  • Measurement: Monitor the increase in fluorescence over time using a fluorescence spectrophotometer. An increase in fluorescence indicates membrane depolarization.

  • Cell Preparation: Prepare the bacterial suspension as described above.

  • Probe and Compound Addition: Add the membrane-impermeable DNA-binding dye SYTOX Green to the suspension, followed by the addition of this compound.

  • Measurement: Monitor the increase in fluorescence. Entry of the dye into the cell and binding to DNA results in a significant fluorescence increase, indicating membrane permeabilization.

G cluster_workflow Workflow: Antimicrobial Membrane Disruption Assay cluster_potential Membrane Potential cluster_integrity Membrane Integrity start Bacterial Culture (e.g., S. aureus) wash Harvest & Wash Cells start->wash resuspend Resuspend in Buffer wash->resuspend dye_potential Add DiSC3(5) Dye resuspend->dye_potential dye_integrity Add SYTOX Green Dye resuspend->dye_integrity add_compound_potential Add 1-(4-MBG) dye_potential->add_compound_potential measure_potential Measure Fluorescence (Depolarization) add_compound_potential->measure_potential add_compound_integrity Add 1-(4-MBG) dye_integrity->add_compound_integrity measure_integrity Measure Fluorescence (Permeabilization) add_compound_integrity->measure_integrity

Caption: Experimental workflow for assessing bacterial membrane disruption.

Tier 2: Investigating Ion Channel Modulation (Hypothesis A)

If cytotoxicity against mammalian cells (especially neuronal or cardiac cell lines) is observed, investigating ion channel activity is paramount.

  • Cell Line Selection: Use a cell line stably expressing a specific voltage-gated potassium channel of interest (e.g., HEK293 cells expressing Kv1.3).

  • Cell Plating: Plate cells onto glass coverslips 24-48 hours before the experiment.

  • Recording: Using a micropipette, form a high-resistance seal ("giga-seal") with the cell membrane and then rupture the membrane patch to achieve the whole-cell configuration.

  • Voltage Protocol: Apply a voltage-step protocol to elicit ionic currents through the channels.

  • Compound Application: Perfuse the cell with a solution containing this compound at various concentrations.

  • Data Analysis: Measure the peak current amplitude before and after compound application to determine the percentage of inhibition and calculate the IC50 value.

G cluster_pathway Mechanism: Kv Channel Inhibition compound 1-(4-MBG) channel_open Kv Channel (Open) K+ Efflux compound->channel_open Binds to pore (intracellular) channel_closed Kv Channel (Closed/Stabilized) No K+ Efflux depolarization Repolarization channel_open->depolarization Allows no_depolarization Inhibited Repolarization channel_closed->no_depolarization Prevents membrane Cell Membrane

Caption: Postulated mechanism of Kv channel inhibition by 1-(4-MBG).

Tier 2: Investigating Signaling Pathway Modulation (Hypothesis C)

If the compound shows activity at sub-lethal concentrations or induces specific phenotypes like cytokine release, probing key inflammatory pathways is warranted.

  • Cell Culture and Treatment: Culture RAW264.7 macrophages. Stimulate with LPS (lipopolysaccharide) in the presence or absence of various concentrations of this compound for a defined time course (e.g., 0, 15, 30, 60 minutes).

  • Lysate Preparation: Harvest cells and prepare whole-cell lysates.

  • SDS-PAGE and Western Blot: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated IκBα, total IκBα, phosphorylated p65, and total p65. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

  • Detection: Use HRP-conjugated secondary antibodies and an ECL substrate to visualize protein bands.

Causality Note: A decrease in LPS-induced IκBα phosphorylation and degradation, along with reduced p65 phosphorylation, would strongly indicate that this compound inhibits the NF-κB pathway upstream of IκBα degradation.[12]

G cluster_pathway NF-κB Signaling Pathway cluster_n NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylates NFkB p65/p50 (NF-κB) IkB->NFkB Releases nucleus Nucleus NFkB->nucleus transcription Pro-inflammatory Gene Transcription (IL-6, TNFα) nucleus->transcription compound 1-(4-MBG) compound->IKK Inhibits?

Caption: Potential inhibition point of 1-(4-MBG) in the NF-κB pathway.

Synthesis and Characterization

For robust and reproducible biological evaluation, the synthesis and purification of this compound must be well-defined. A common and effective method for guanidylation involves the use of reagents like N,N′-di-Boc-N″-triflylguanidine.[13]

  • Starting Material: Commercially available 4-methoxybenzylamine.

  • Guanidylation: The amine is reacted with a suitable guanidylating agent, such as N,N′-di-Boc-N″-triflylguanidine, in an appropriate solvent (e.g., DCM) with a non-nucleophilic base (e.g., DIPEA).[13] This yields the di-Boc protected intermediate.

  • Deprotection: The Boc protecting groups are removed under acidic conditions (e.g., trifluoroacetic acid or HCl in methanol) to yield the final product, this compound, typically as a salt (e.g., hydrochloride or TFA salt).

  • Characterization: The final compound's identity and purity must be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC.

Summary and Future Directions

This guide presents a logical and systematic framework for elucidating the mechanism of action of this compound. By leveraging knowledge from analogous compounds, we have formulated distinct, testable hypotheses and provided detailed, field-proven experimental protocols.

  • Initial screening will triage the compound's primary activity, whether it be antimicrobial, cytotoxic, or neuromodulatory.

  • Tier 2 mechanistic studies will then focus on specific targets, such as bacterial membranes, ion channels, or intracellular signaling cascades.

The results from this experimental blueprint will provide a comprehensive understanding of the compound's biological activity. For drug development professionals, a clear mechanism of action is critical for lead optimization, predicting potential off-target effects, and defining the therapeutic window. Future work would involve in vivo studies in relevant disease models (e.g., murine infection models for an antimicrobial candidate or neurodegenerative models for a neuroprotective agent) to validate the in vitro findings and assess the compound's pharmacokinetic and pharmacodynamic properties.[13][14]

References

  • INEOS OPEN. Guanidine: a Simple Molecule with Great Potential: from Catalysts to Biocides and Molecular Glues. INEOS OPEN.
  • Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant P
  • Benzylguanidines and Other Galegine Analogues Inducing Weight Loss in Mice.
  • Smets, L. A., et al. (1997). Chemical characterization and comparative cellular effects of meta-iodobenzyl guanidine and benzyl guanidine. Cancer Chemotherapy and Pharmacology, 40(3), 253-258. [Link]

  • Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. Bioorganic Chemistry.
  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and comput
  • Successful treatment of enterovirus-infected mice by 2-(alpha-hydroxybenzyl)-benzimidazole and guanidine.
  • A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. MDPI. [Link]

  • Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents.
  • An efficient synthesis of indolo[2,3-b]quinoline guanidine derivatives with their in vitro and in vivo study. NIH. [Link]

  • Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. PMC - PubMed Central. [Link]

  • 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. PMC - PubMed Central. [Link]

  • Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research. [Link]

  • Antiviral effect of guanidine. PubMed. [Link]

  • Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PMC - PubMed Central. [Link]

  • Biologically active guanidine alkaloids. ScienceOpen. [Link]

  • Mechanistic considerations of guanidine-catalyzed reactions. RSC Publishing. [Link]

  • Discovery and characterization of a fourth class of guanidine riboswitches. PubMed. [Link]

  • cGAS/STING pathway modulation in polyhexamethyleneguanidine phosphate-induced immune dysregulation and pulmonary fibrosis using human monocytic cells (THP-1) and male C57BL/6 mice. PubMed. [Link]

  • Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. PMC - PubMed Central. [Link]

  • The role of NF-κB signaling pathway in polyhexamethylene guanidine phosphate induced inflammatory response in mouse macrophage RAW264.7 cells. PubMed. [Link]

  • Therapeutic outcomes of131I-MIBG (Meta-Iodo- Benzyl-Guanidine) therapy in different types of malignancy from a tertiary center of India – a retrospective analysis. INIS-IAEA. [Link]

  • Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. PubMed. [Link]

  • Guanidine – Knowledge and References. Taylor & Francis. [Link]

  • A variant of guanidine-IV riboswitches exhibits evidence of a distinct ligand specificity. RNA Biology. [Link]

  • Activation of the Nrf2 signaling pathway and neuroprotection of nigral dopaminergic neurons by a novel synthetic compound KMS99220. PubMed. [Link]

  • Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. [Link]

  • The Chemistry and Biology of Guanidine Natural Products. RSC Publishing. [Link]

  • Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. MDPI. [Link]

  • Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. MDPI. [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 1-(4-Methoxybenzyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous and organic solubility profile of 1-(4-Methoxybenzyl)guanidine, a substituted guanidine derivative of interest in pharmaceutical research. Recognizing the critical role of solubility in drug discovery and development, this document moves beyond theoretical discussions to offer actionable, field-proven methodologies. We will explore the fundamental physicochemical principles governing the solubility of guanidinium compounds, detail robust protocols for both kinetic and thermodynamic solubility assessment, and provide a framework for data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a thorough and reliable solubility profile for this and similar molecules.

Introduction: The Criticality of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a cornerstone of pharmaceutical science. For a drug candidate to be efficacious, it must first be in solution to be absorbed and reach its biological target. Poor solubility can severely limit oral bioavailability, hinder formulation development, and lead to unreliable in vitro assay results.[1] Therefore, a comprehensive understanding of a compound's solubility profile is not merely a data point but a critical predictor of its developmental potential.

This compound, as a derivative of guanidine, presents a unique set of physicochemical characteristics that directly influence its solubility. The guanidinium group is strongly basic with a pKaH around 13.6, meaning it exists almost exclusively as the protonated, highly polar guanidinium cation at physiological pH.[2][3] This inherent polarity suggests good aqueous solubility, a characteristic of the parent guanidine molecule which is highly soluble in water.[4][5] However, the introduction of the lipophilic 4-methoxybenzyl group creates a molecule with amphipathic properties, suggesting that its solubility will be a nuanced interplay between its polar head and non-polar tail.

This guide will provide the necessary protocols to empirically determine this balance, enabling researchers to make informed decisions in the drug development pipeline.

Physicochemical Foundations of this compound Solubility

The solubility of this compound is governed by several key factors:

  • The Guanidinium Group and pH-Dependent Solubility: The guanidine moiety is a strong base.[2] Consequently, the solubility of this compound is expected to be highly dependent on the pH of the aqueous medium. In acidic to neutral solutions, the guanidinium group will be protonated, forming a cation that readily interacts with polar water molecules, leading to higher solubility. As the pH becomes more alkaline and approaches the pKa of the guanidinium group, the neutral, less polar form will begin to predominate, likely leading to a significant decrease in aqueous solubility.

  • Impact of the 4-Methoxybenzyl Moiety: This substituent introduces a significant non-polar character to the molecule. This can enhance solubility in organic solvents and potentially in lipid-based formulation vehicles. However, it will also act to decrease aqueous solubility compared to unsubstituted guanidine.

  • Solvent Polarity: In line with the "like dissolves like" principle, the polar, protonated form of this compound will be more soluble in polar solvents such as water, methanol, and ethanol.[4] Its solubility in non-polar organic solvents is expected to be limited.[4]

  • Temperature: The dissolution of most solid compounds is an endothermic process, meaning that solubility tends to increase with temperature.[4] This is an important consideration for both experimental design and formulation.

The interplay of these factors necessitates a multi-faceted experimental approach to fully characterize the solubility profile.

Experimental Determination of Solubility: A Methodological Overview

A comprehensive solubility assessment involves determining both kinetic and thermodynamic solubility.

  • Kinetic Solubility: This is a high-throughput screening method often used in early drug discovery. It measures the concentration of a compound in solution after a short incubation period, following the addition of a concentrated DMSO stock solution to an aqueous buffer.[6][7][8] While not a true measure of equilibrium, it provides a rapid assessment of a compound's propensity to precipitate from a supersaturated solution.

  • Thermodynamic Solubility: This is the true equilibrium solubility, determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[1][6] This "shake-flask" method is considered the gold standard and is crucial for later-stage development and formulation.[7]

The following sections provide detailed protocols for determining both types of solubility for this compound.

Visualizing the Solubility Workflow

The general workflow for determining the solubility of a compound is depicted below.

G cluster_0 Preparation cluster_1 Solubility Assays cluster_2 Analysis & Data Interpretation A Compound Synthesis & Purity Confirmation B Preparation of Solvents & Buffers A->B C Stock Solution Preparation (DMSO) B->C E Thermodynamic Solubility Assay (Shake-Flask) B->E D Kinetic Solubility Assay (High-Throughput) C->D F Sample Filtration/ Centrifugation D->F E->F G UPLC-MS/MS Analysis F->G H Data Quantification & Reporting G->H I Solubility Profile Generation H->I G cluster_0 pH Environment cluster_1 Dominant Species cluster_2 Expected Aqueous Solubility A Low pH (Acidic) B Neutral pH D Protonated Guanidinium Cation (Highly Polar) A->D Predominantly C High pH (Alkaline) E Protonated Guanidinium Cation (Highly Polar) B->E Predominantly F Neutral Guanidine (Less Polar) C->F Increasingly G High Solubility D->G Leads to H High Solubility E->H Leads to I Low Solubility F->I Leads to

Sources

A Guide to the Structural Elucidation of 1-(4-Methoxybenzyl)guanidine: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: The guanidinium cation is a cornerstone functional group in medicinal chemistry, prized for its ability to form robust, charge-assisted hydrogen bonds with biological targets. When appended to scaffolds like the 4-methoxybenzyl group, it creates molecules of significant pharmacological interest. A complete understanding of such a molecule's three-dimensional structure is fundamental to rational drug design, offering insights into its stability, solubility, and receptor-binding potential. Despite its relevance, a definitive, publicly accessible crystal structure of 1-(4-Methoxybenzyl)guanidine has not been identified in surveyed academic literature or crystallographic databases. This guide, therefore, serves a dual purpose: it outlines the critical importance of this structural knowledge and provides a comprehensive, field-proven methodological workflow for its determination, from chemical synthesis to final crystallographic analysis.

Introduction: The Significance of the Guanidinium Moiety

The guanidinium group, the protonated form of guanidine, is a highly basic functional group (pKa ≈ 13.6) that is positively charged under physiological conditions. Its planar geometry and ability to act as a multipartite hydrogen bond donor allow it to engage in highly specific and strong interactions with carboxylate, phosphate, and other negatively charged groups found in protein active sites and on nucleic acids.[1][2] This capacity for molecular recognition is a key reason for its prevalence in both natural products and synthetic pharmaceuticals.[1][2]

The 4-methoxybenzyl portion of the molecule is also significant. The methoxy group can act as a hydrogen bond acceptor and influences the electronic properties of the aromatic ring, which can engage in π-stacking or cation-π interactions.[1] Determining the precise solid-state conformation of this compound would therefore illuminate the interplay between these groups, reveal its preferred packing motifs, and provide a foundational dataset for computational modeling and structure-activity relationship (SAR) studies.

Synthesis and Purification: The Path to a Crystalline Sample

Obtaining a high-quality single crystal is predicated on the synthesis and rigorous purification of the target compound. For benzylguanidine derivatives, a common and effective synthetic strategy involves the reaction of a benzylamine with a guanylating agent.

Rationale for Synthetic Approach:

The synthesis of substituted guanidines is a well-established field. A reliable method often involves the reaction of a primary amine with a cyanamide derivative or a protected S-methylisothiourea, followed by deprotection.[3][4] This approach is favored for its relatively high yields and the availability of starting materials. The hydrochloride salt is typically prepared because the high basicity of the guanidine group makes the free base challenging to handle and crystallize, while the salt form often yields stable, well-ordered crystals.

Detailed Experimental Protocol: Synthesis of 1-(4-Methoxybenzyl)guanidinium Chloride
  • Starting Materials: 4-methoxybenzylamine and a suitable guanylating agent (e.g., N,N'-di-Boc-S-methylisothiourea).

  • Step 1: Guanylation:

    • Dissolve 4-methoxybenzylamine (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF).

    • Add the guanylating agent (1.1 eq) and a non-nucleophilic base like triethylamine (Et3N) to the solution.[4]

    • Stir the reaction mixture at room temperature overnight. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Step 2: Work-up and Isolation of Protected Intermediate:

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product (N,N'-di-Boc-1-(4-methoxybenzyl)guanidine) by flash column chromatography on silica gel.

  • Step 3: Deprotection:

    • Dissolve the purified, Boc-protected intermediate in a solvent such as dichloromethane (CH2Cl2).

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, to remove the Boc protecting groups.[3][4]

    • Stir the mixture at room temperature for several hours.

  • Step 4: Final Product Isolation:

    • Evaporate the solvent and excess acid under reduced pressure.

    • Triturate the residue with diethyl ether to precipitate the 1-(4-Methoxybenzyl)guanidinium chloride salt as a solid.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry in vacuo. Verify the purity by NMR spectroscopy and mass spectrometry.

Crystallization: The Art and Science of Single-Crystal Growth

Crystallization is often the most challenging step in structure determination. It requires a highly pure sample and a systematic exploration of conditions to encourage the slow, ordered growth of a single crystal suitable for diffraction.[5]

Choosing a Crystallization Strategy:

For small, polar organic salts like guanidinium chlorides, slow evaporation and vapor diffusion are highly effective techniques. The choice of solvent is critical; an ideal system involves a solvent in which the compound is moderately soluble and a miscible "anti-solvent" in which it is poorly soluble. This creates a state of supersaturation from which crystals can nucleate and grow.

Detailed Experimental Protocol: Crystallization Trials
  • Solvent Screening:

    • Assess the solubility of the purified 1-(4-Methoxybenzyl)guanidinium chloride in a range of solvents (e.g., methanol, ethanol, isopropanol, water, acetonitrile).

  • Method 1: Slow Evaporation:

    • Prepare a near-saturated solution of the compound in a suitable solvent (e.g., methanol) in a small vial.

    • Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Method 2: Vapor Diffusion (Sitting or Hanging Drop):

    • Sitting Drop: Place a small drop (a few microliters) of a concentrated solution of the compound onto a glass slide or bridge inside a sealed chamber. The chamber reservoir contains a larger volume of a miscible anti-solvent (e.g., diethyl ether or ethyl acetate).

    • Hanging Drop: Invert the setup, with the drop hanging from a coverslip over the anti-solvent reservoir.

    • The anti-solvent vapor slowly diffuses into the drop, reducing the solubility of the compound and promoting crystallization.

  • Crystal Harvesting:

    • Once suitable crystals (ideally 0.1-0.3 mm in each dimension) have formed, carefully remove one from the mother liquor using a nylon loop.[6]

    • Briefly wick away excess solvent and immediately flash-cool the crystal in a stream of liquid nitrogen to prevent solvent loss and reduce radiation damage during X-ray exposure.[6]

X-ray Diffraction and Structural Analysis: From Diffraction to 3D Model

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7]

Experimental and Computational Workflow Diagram

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement synthesis Chemical Synthesis purification Purification (Chromatography) synthesis->purification crystallization Crystal Growth (Vapor Diffusion) purification->crystallization harvesting Crystal Mounting & Cryo-Cooling crystallization->harvesting goniometer Goniometer & Detector harvesting->goniometer Mount Crystal xray X-ray Source xray->goniometer integration Data Integration & Scaling goniometer->integration solution Structure Solution (Direct Methods) integration->solution refinement Refinement & Validation solution->refinement final_model Final Structural Model (CIF) refinement->final_model

Caption: Workflow for the structural elucidation of a small molecule.

Step-by-Step Data Analysis:
  • Data Collection: The cryo-cooled crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[8]

  • Data Processing: The collected images are processed to integrate the intensities of thousands of diffraction spots. These intensities are then scaled and corrected to produce a reflection file.

  • Structure Solution: The phase problem is solved using computational methods (typically "direct methods" for small molecules) to generate an initial electron density map.

  • Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined against the experimental data, adjusting atomic positions and thermal parameters to improve the fit between the calculated and observed diffraction patterns.

  • Validation: The final model is validated using geometric checks and statistical metrics (e.g., R-factors) to ensure its quality and accuracy. The final structure is typically reported in a standard Crystallographic Information File (CIF) format.

Anticipated Structural Features and Data

While the specific crystal structure is not yet known, we can anticipate key features based on the chemistry of guanidinium salts. The protonated guanidinium group is planar and will act as a potent hydrogen bond donor. The chloride anion will act as a hydrogen bond acceptor.

Key Intermolecular Interactions Diagram

H_Bonding cluster_cation1 cluster_anion1 cluster_anion2 N1 N-H C1 C+ N1->C1 Cl1 Cl- N1->Cl1 N-H···Cl- N2 H-N C1->N2 N3 H-N-R C1->N3 Cl2 Cl- N2->Cl2 N-H···Cl-

Caption: Expected hydrogen bonding between guanidinium donors and chloride acceptors.

A successful structure determination would yield the data summarized in the table below. This table is presented as a template for the expected results.

Table 1: Representative Crystallographic Data
ParameterDescriptionExpected Value/Type
Chemical FormulaC9H14ClN3O-
Formula Weight215.68 g/mol -
Crystal Systeme.g., Monoclinic, Orthorhombic-
Space Groupe.g., P2₁/c, P2₁2₁2₁-
a, b, c (Å)Unit cell dimensions~5-20 Å
α, β, γ (°)Unit cell angles90° or specific values
Volume (ų)Volume of the unit cell~800-2000 ų
ZMolecules per unit cell2, 4, or 8
Dcalc (g/cm³)Calculated density~1.2-1.5 g/cm³
R₁ [I > 2σ(I)]Final R-factor for observed data< 0.05
wR₂ (all data)Weighted R-factor for all data< 0.15

Conclusion and Path Forward

The determination of the single-crystal X-ray structure of this compound is a crucial step toward fully understanding its physicochemical properties and potential as a pharmacological scaffold. This guide provides a comprehensive, technically grounded workflow that any equipped research laboratory can follow to achieve this goal. The resulting structural data would be a valuable contribution to the fields of medicinal chemistry and materials science. Researchers who successfully determine this structure are strongly encouraged to disseminate their findings by publishing in a peer-reviewed journal and depositing the crystallographic data with the Cambridge Crystallographic Data Centre (CCDC) as a CSD Communication to ensure its accessibility to the global scientific community.[9]

References

  • ResearchGate. Hexaethylguanidinium Salts. (2014). Available from: [Link]

  • PubChem. 1-(4-methoxyphenyl)guanidine carbonate. (2026). Available from: [Link]

  • MDPI. X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State. (2024). Available from: [Link]

  • MDPI. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. (2021). Available from: [Link]

  • ResearchGate. (PDF) Guanidine group: Definition and pharmaceutical applications. (2018). Available from: [Link]

  • NIH. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. (2021). Available from: [Link]

  • NIH. x Ray crystallography. (2000). Available from: [Link]

  • Google Patents. Preparation method of guanidine hydrochloride. (2024).
  • MP Biomedicals. Guanidine Hydrochloride. (n.d.). Available from: [Link]

  • Wikipedia. X-ray crystallography. (2026). Available from: [Link]

  • NIH. CSD Communications of the Cambridge Structural Database. (2022). Available from: [Link]

  • US Pharmacopeia. CHARACTERIZATION OF CRYSTALLINE AND PARTIALLY CRYSTALLINE SOLIDS BY X-RAY POWDER DIFFRACTION (XRPD). (2022). Available from: [Link]

  • ResearchGate. Synthesis and X-ray powder diffraction data of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline. (2012). Available from: [Link]

  • JOCPR. Applications of Guanidine in Pharmaceutical Field. (2013). Available from: [Link]

  • NIH. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (2021). Available from: [Link]

  • PubChem. 1-(2-(5-(4-Chlorobenzyl)-1-(4-methoxybenzyl)-4,6-dioxo-1,4,5,6-tetrahydro-1,3,5-triazin-2-ylamino)ethyl)guanidine. (2026). Available from: [Link]

  • Creative BioMart. X-ray Crystallography. (n.d.). Available from: [Link]

Sources

Mass spectrometry analysis of 1-(4-Methoxybenzyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-(4-Methoxybenzyl)guanidine

Introduction

This compound is a small molecule of significant interest in pharmaceutical research and drug development due to its structural relation to compounds with known biological activity. As with any potential therapeutic agent, its precise characterization and quantification in various matrices are paramount. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the definitive analytical technique for this purpose. It offers unparalleled sensitivity, selectivity, and structural elucidation capabilities.

This guide provides a comprehensive overview of the principles and methodologies for the robust analysis of this compound using LC-MS/MS. We will delve into the rationale behind method development choices, from sample preparation to instrument parameter optimization, empowering researchers to build and validate their own high-fidelity analytical workflows.

Physicochemical Properties & Analytical Implications

Understanding the inherent chemical nature of this compound is the foundation for developing a successful mass spectrometry method.

  • Structure: The molecule consists of a basic guanidine group attached via a methylene bridge to a 4-methoxybenzyl moiety.

  • Basicity and pKa: The guanidine group is one of the strongest organic bases, with a pKa typically above 13. This is the cornerstone of our analytical strategy. This high basicity means the molecule will be readily protonated to form a stable positive ion ([M+H]⁺) across a very wide pH range. This dictates the choice of positive-ion electrospray ionization (ESI) as the optimal ionization mode.[1]

  • Polarity: The presence of the highly polar, charged guanidinium group at physiological pH makes the molecule highly water-soluble. This property can make it challenging to retain on traditional reversed-phase (C18) chromatography columns.[1] Therefore, alternative chromatographic strategies like Hydrophilic Interaction Liquid Chromatography (HILIC) are often preferred.[1]

  • Molecular Weight: The monoisotopic mass of the neutral molecule (C₉H₁₃N₃O) is 179.1059 Da. The protonated species, [M+H]⁺, will therefore have an m/z of 180.1137 . High-resolution mass spectrometry (HRMS) can confirm this accurate mass, providing a high degree of confidence in its identification.

The LC-MS/MS Analytical Engine: A Conceptual Overview

The analysis is not just a sequence of steps but a system where each component is chosen to complement the analyte's properties.

The Ionization Source: Electrospray Ionization (ESI)

ESI is the ideal technique for polar, non-volatile molecules like this compound.[2] It transfers ions from a liquid solution into the gas phase for MS analysis.

Causality of Choice:

  • Why ESI? The analyte is already prone to forming ions in solution. ESI is a "soft" ionization technique that gently coaxes these pre-formed ions into the gas phase without causing significant fragmentation, allowing for the clear observation of the protonated molecular ion, [M+H]⁺.[3][4]

  • Why Positive Mode? As explained by its high pKa, the guanidine group is exceptionally easy to protonate. Attempting analysis in negative ion mode would be futile.

The ESI process involves applying a high voltage to a capillary, which nebulizes the incoming liquid from the LC into a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplet surface increases until it reaches the Rayleigh limit and undergoes Coulombic fission, eventually yielding gas-phase analyte ions.[5]

The Mass Analyzer: Tandem Mass Spectrometry (MS/MS)

For both unequivocal identification and precise quantification in complex matrices, tandem mass spectrometry (MS/MS) is essential. This is typically achieved using instruments like a triple quadrupole (QqQ) or a hybrid quadrupole-time-of-flight (Q-TOF) or Quadrupole-Orbitrap mass spectrometer.

The MS/MS process provides a second dimension of selectivity:

  • Q1 (First Quadrupole): Acts as a mass filter, selecting only our ion of interest (the precursor ion), which is the protonated molecule at m/z 180.11.

  • q2 (Collision Cell): The selected ions are accelerated into this chamber, which is filled with an inert gas (e.g., argon or nitrogen). Collisions with the gas induce fragmentation of the precursor ion. This process is known as Collision-Induced Dissociation (CID).

  • Q3 (Third Quadrupole): This quadrupole scans or selects for the specific fragment ions (product ions) generated in the collision cell.

This precursor → product ion transition is highly specific to the analyte's chemical structure, effectively filtering out chemical noise from the sample matrix.

A Validated Experimental Workflow

This section details a robust, self-validating protocol for the analysis of this compound.

LC-MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Prep 1. Sample Matrix (Plasma, Urine, etc.) Spike 2. Spike Internal Standard Prep->Spike Extract 3. Protein Precipitation or SPE Spike->Extract Dry 4. Evaporate & Reconstitute Extract->Dry Inject 5. Inject into LC-MS Dry->Inject LC 6. HILIC Separation Inject->LC ESI 7. Positive ESI LC->ESI MSMS 8. MS/MS Detection (MRM) ESI->MSMS Integrate 9. Peak Integration MSMS->Integrate Calibrate 10. Calibration Curve Integrate->Calibrate Quantify 11. Quantify Concentration Calibrate->Quantify

Caption: High-level workflow for quantitative analysis.

Sample Preparation Protocol

The goal is to remove interfering matrix components (salts, proteins, lipids) while efficiently recovering the analyte.[6][7] The high polarity of the analyte means that typical reversed-phase solid-phase extraction (SPE) may result in poor recovery.

Protocol: Protein Precipitation (for Plasma/Serum)

  • Aliquot: Transfer 100 µL of the biological sample to a 1.5 mL microcentrifuge tube.

  • Internal Standard (IS): Add 10 µL of a stable isotope-labeled internal standard (e.g., this compound-d₄) in 50% methanol. The use of a stable isotope-labeled IS is critical as it co-elutes and experiences the same ionization efficiency and potential matrix effects as the analyte, ensuring the highest accuracy.[1][8]

  • Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid ensures the analyte remains protonated and stable.

  • Vortex: Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% acetonitrile with 10 mM ammonium formate). This ensures compatibility with the LC method.

  • Analyze: Transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Method

A HILIC method is proposed for optimal retention and peak shape.[1]

ParameterRecommended SettingRationale
Column HILIC Column (e.g., Amide, Silica)Provides retention for highly polar compounds that elute in the void volume on C18 columns.
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5Ammonium formate is a volatile buffer compatible with MS. The acidic pH ensures the analyte is protonated.
Mobile Phase B Acetonitrile with 0.1% Formic AcidThe organic component for elution in HILIC mode.
Gradient 95% B → 50% B over 5 minA standard gradient for eluting polar compounds. Starts with high organic to promote retention.
Flow Rate 0.4 mL/minStandard analytical flow rate compatible with ESI.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLA typical volume to avoid overloading the column.
Mass Spectrometry (MS) Method

The method is built around a Multiple Reaction Monitoring (MRM) experiment for quantification on a triple quadrupole instrument.

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)Essential due to the high basicity of the guanidine group.
Capillary Voltage +3.5 kVOptimizes the electrospray process for ion formation.[5]
Source Temp. 150 °CA lower temperature to prevent thermal degradation of the analyte.
Desolvation Temp. 400 °CEfficiently removes solvent from the ESI droplets.
Desolvation Gas Nitrogen, 800 L/hrFacilitates the desolvation process.
Collision Gas ArgonInert gas used for Collision-Induced Dissociation (CID).
MRM Transitions See Table BelowSpecific precursor-product pairs for identification and quantification.

Data Interpretation: Fragmentation Pathway

The structural identity of this compound is confirmed by its specific fragmentation pattern. Upon CID, the protonated molecular ion ([M+H]⁺ at m/z 180.1) fragments at its weakest bonds to produce stable product ions.

Proposed MRM Transitions for Quantification and Confirmation:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Transition TypeCollision Energy (eV)
This compound180.1121.1Quantifier15
This compound180.1106.1Qualifier25
Internal Standard (-d₄)184.1125.1Quantifier15

Rationale for Fragmentation: The most probable fragmentation pathway involves the cleavage of the C-N bond between the methylene bridge and the guanidine group. This is a classic benzylic cleavage, which is favored due to the formation of the highly stable 4-methoxybenzyl cation.

  • m/z 180.1 → 121.1 (Quantifier): This transition represents the loss of guanidine (neutral loss of 59 Da) to form the 4-methoxybenzyl cation . This is an abundant and stable fragment, making it an excellent choice for quantification.[9][10]

  • m/z 180.1 → 106.1 (Qualifier): This likely represents the subsequent loss of a methyl group (-15 Da) from the m/z 121.1 fragment. The ratio of the quantifier to the qualifier peak should be constant across all samples and standards, providing an additional layer of confirmation.

Sources

An In-depth Technical Guide to Characterizing the Protein Binding Properties of 1-(4-Methoxybenzyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Guanidinium Moiety as a Privileged Scaffold

In the landscape of medicinal chemistry and drug development, the guanidinium group stands out as a "privileged scaffold." Its inherent positive charge and capacity to act as a potent hydrogen bond donor allow it to form highly specific and strong interactions with biological macromolecules.[1][2] This functionality, which famously mimics the side chain of the amino acid arginine, enables guanidine-containing molecules to target a diverse array of proteins, including enzymes, ion channels, and receptors, often by engaging with specific arginine-binding pockets.[3][4]

1-(4-Methoxybenzyl)guanidine is a small molecule featuring this critical guanidinium group appended to a methoxybenzyl moiety. While specific data on this compound is emerging, its structural components suggest a significant potential for targeted protein interactions. The guanidinium group can engage in electrostatic interactions and hydrogen bonding, while the aromatic ring may participate in hydrophobic or π-stacking interactions.

This guide serves as a comprehensive technical framework for any research, scientist, or drug development professional seeking to elucidate the protein binding characteristics of this compound. We will move beyond a simple listing of methods to provide an integrated strategy, explaining the causal logic behind experimental choices. The journey will span from the unbiased discovery of novel protein targets to the precise biophysical quantification of binding kinetics and thermodynamics, equipping researchers with the knowledge to build a complete interaction profile for this and similar molecules.

Part 1: Foundational Principles of Guanidinium-Protein Interactions

The interaction of a guanidinium-containing molecule with a protein is governed by fundamental physicochemical principles. The guanidinium group is protonated at physiological pH, rendering it cationic and planar due to resonance stabilization. This structure dictates its primary modes of interaction:

  • Salt Bridges and Electrostatic Interactions: The positive charge is a powerful driver for forming strong salt bridges with negatively charged amino acid residues, namely aspartate (Asp) and glutamate (Glu).

  • Hydrogen Bonding: The guanidinium group possesses multiple hydrogen bond donors that can form a network of interactions with backbone carbonyls or the side chains of residues like asparagine and glutamine.[5]

  • Hydrophobic and Aromatic Interactions: The 4-methoxybenzyl portion of the molecule introduces the potential for hydrophobic interactions with nonpolar pockets on the protein surface. Studies have shown that for some proteins, the presence of adjacent hydrophobic regions enhances guanidine binding.[6]

Understanding these potential interactions is crucial for designing experiments and interpreting the resulting data.

Part 2: Experimental Strategy for Unbiased Target Identification

The first critical step in characterizing a novel compound is to identify its protein binding partners within a complex biological system. Affinity Chromatography coupled with Mass Spectrometry (AC-MS) is the gold-standard "fishing" expedition for this purpose.[7]

Methodology: Affinity Chromatography-Mass Spectrometry (AC-MS)

Principle of the Method: This technique relies on using the small molecule of interest as "bait" to capture its binding partners from a cell or tissue lysate.[8] The small molecule, this compound, is first chemically immobilized onto a solid support (a resin). When a complex protein mixture is passed over this resin, proteins that have a specific affinity for the compound will bind, while non-binding proteins are washed away. The captured proteins are then eluted and identified using high-resolution mass spectrometry.[7][9]

AC_MS_Workflow

Step-by-Step Experimental Protocol:

  • Immobilization of Ligand:

    • Rationale: Covalently attaching this compound to a solid support is the critical first step. An amine-reactive resin like NHS-activated Sepharose is a common choice, targeting the primary amine of the guanidine group. To avoid steric hindrance, a resin with a spacer arm is highly recommended, which positions the ligand away from the matrix backbone, making it more accessible.[10]

    • Procedure:

      • Wash 1 mL of NHS-activated Sepharose resin with 10 mL of ice-cold 1 mM HCl.

      • Immediately dissolve this compound in a suitable coupling buffer (e.g., 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3) to a final concentration of 10-20 mM.

      • Mix the ligand solution with the washed resin and incubate overnight at 4°C with gentle rotation.

      • Quench unreacted NHS esters by adding 1 M Tris-HCl pH 8.0 or ethanolamine and incubating for 2 hours.

      • Wash the resin extensively with alternating high pH (e.g., Tris buffer) and low pH (e.g., acetate buffer) solutions to remove non-covalently bound ligand.

      • Prepare a control "mock" resin by following the same procedure but omitting the ligand. This is a critical self-validating step to identify proteins that bind non-specifically to the resin itself.

  • Protein Extraction:

    • Prepare a native protein lysate from the cells or tissue of interest using a mild lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor cocktail.

    • Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g for 20 minutes at 4°C) to remove cellular debris.

    • Determine the total protein concentration using a standard assay (e.g., BCA).

  • Binding and Elution:

    • Incubate a defined amount of total protein (e.g., 5-10 mg) with the affinity resin and the mock resin for 2-4 hours at 4°C.

    • Wash the resins 3-5 times with lysis buffer to remove unbound proteins. The stringency of these washes is key to reducing background.

    • Elute the bound proteins. Elution strategies include:

      • Competitive Elution: Use a high concentration of free this compound. This is the most specific method.

      • pH Shift: Use a low pH buffer (e.g., 0.1 M glycine, pH 2.5) to disrupt ionic interactions.

      • Denaturation: Use a denaturing buffer (e.g., SDS-PAGE loading buffer). This is effective but precludes functional assays of the eluted protein.

  • Analysis by Mass Spectrometry:

    • Separate the eluted proteins by 1D SDS-PAGE.

    • Visualize the protein bands (e.g., with Coomassie stain). Excise bands that are present in the ligand elution but absent or significantly reduced in the mock control.

    • Perform in-gel tryptic digestion of the excised protein bands.

    • Analyze the resulting peptides by LC-MS/MS to determine the amino acid sequence and identify the proteins.

Part 3: Quantitative Biophysical Characterization

Once a putative target protein is identified and purified, the next phase is to precisely quantify the binding interaction. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two powerful, label-free technologies that provide complementary information.

Methodology 1: Surface Plasmon Resonance (SPR)

Principle of the Method: SPR is an optical technique that measures molecular interactions in real-time.[11] In a typical experiment for a small molecule, the larger protein target (ligand) is immobilized on a sensor chip.[12] When the small molecule (analyte) is flowed over the surface, its binding causes an increase in mass, which in turn changes the refractive index at the surface.[12] This change is detected and plotted on a sensorgram, allowing for the calculation of association (kₐ) and dissociation (kₑ) rate constants, and the equilibrium dissociation constant (Kₑ).[13]

SPR_Workflow

Step-by-Step Experimental Protocol:

  • Protein Immobilization:

    • Rationale: For small molecule analysis, immobilizing the protein ligand is standard practice as it requires a high surface density to generate a sufficient signal upon binding of the low molecular weight analyte.[14]

    • Procedure:

      • Activate a carboxymethylated dextran (CM5) sensor chip surface using a mixture of EDC and NHS.

      • Inject the purified target protein (typically 10-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.5) over the activated surface to facilitate covalent coupling via primary amines.

      • Deactivate any remaining active esters with an injection of ethanolamine.

      • A reference flow cell should be prepared in parallel (activated and deactivated without protein) to serve as a control for non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+). The concentration range should bracket the expected Kₑ (e.g., from 0.1x to 10x Kₑ). Include a buffer-only (zero analyte) injection for double referencing.

    • Inject each concentration over the protein and reference surfaces for a set amount of time (association phase), followed by a flow of running buffer only (dissociation phase).

    • After each cycle, inject a regeneration solution (e.g., a pulse of low pH buffer or high salt) to remove all bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the signal from the reference channel and the zero-analyte injection from the active channel data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to extract kₐ, kₑ, and calculate Kₑ (Kₑ = kₑ/kₐ).

Methodology 2: Isothermal Titration Calorimetry (ITC)

Principle of the Method: ITC is the gold standard for measuring the thermodynamics of binding. It directly quantifies the heat released (exothermic) or absorbed (endothermic) when two molecules interact.[15][16] By titrating the small molecule into a solution containing the target protein, a complete thermodynamic profile—including binding affinity (Kₐ or Kₑ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)—can be determined in a single experiment.[16]

Step-by-Step Experimental Protocol:

  • Sample Preparation:

    • Rationale: Meticulous sample preparation is paramount for ITC. Both the protein and the small molecule must be in identical, degassed buffer to avoid large heats of dilution that can mask the binding signal.

    • Procedure:

      • Dialyze the purified target protein extensively against the final ITC buffer (e.g., 20 mM phosphate, 150 mM NaCl, pH 7.4).

      • Dissolve the this compound in the final dialysis buffer.

      • Accurately determine the concentrations of both protein and ligand solutions.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe, typically at a concentration 10-15 times that of the protein.

    • Perform a series of small, precisely controlled injections (e.g., 20 injections of 2 µL each) of the ligand into the protein solution while maintaining a constant temperature.

  • Data Analysis:

    • The raw data consists of heat bursts for each injection. Integrating the area under each peak gives the heat change for that injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit this binding isotherm to a suitable model (e.g., a single set of sites model) to determine n, Kₐ, and ΔH. The binding free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.

Data Summary and Interpretation

The data obtained from these quantitative methods provide a deep understanding of the interaction.

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Insight Provided
Affinity (Kₑ) Yes (kₑ/kₐ)Yes (1/Kₐ)How tightly the compound binds to the target.
Kinetics (kₐ, kₑ) YesNoThe speed of binding and unbinding (residence time).
Thermodynamics (ΔH, ΔS) No (possible with temp variation)Yes (Directly)The driving forces of the interaction (H-bonds vs. hydrophobic).
Stoichiometry (n) NoYesThe ratio in which the molecules bind (e.g., 1:1, 2:1).
Key Requirement Protein ImmobilizationNo ImmobilizationSPR requires one partner to be surface-bound; ITC is a solution-based measurement.

Conclusion

Characterizing the protein binding properties of a novel compound like this compound is a multi-step, integrated process that builds from broad discovery to precise quantification. By first employing an unbiased screening method such as AC-MS, researchers can identify the relevant biological targets in a complex proteome. Subsequent validation and characterization with gold-standard biophysical techniques like SPR and ITC provide the high-resolution data on affinity, kinetics, and thermodynamics essential for drug development and mechanistic studies. This systematic approach, grounded in the fundamental principles of molecular interactions, provides the robust, self-validating data required to confidently understand the biological activity of this compound and to guide its future development.

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An In-Depth Technical Guide to the In Silico Modeling of 1-(4-Methoxybenzyl)guanidine Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico modeling of 1-(4-Methoxybenzyl)guanidine, a molecule of significant interest due to the established pharmacological importance of the guanidine functional group.[1] While specific quantitative bioactivity data for this particular compound remains largely uncharacterized in public domains, its structural motifs—the potent guanidinium cation and a substituted phenyl ring—suggest a high potential for diverse biological interactions.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed walkthrough of modern computational techniques to predict and analyze its molecular interactions. We will delve into the causality behind experimental choices, providing not just a methodology, but a self-validating system for robust and reproducible results. The protocols outlined herein are grounded in established scientific principles and supported by authoritative references, ensuring a high degree of scientific integrity.

Introduction: The Rationale for In Silico Investigation

The guanidine moiety is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs with a wide array of therapeutic applications, including antimicrobial, antiviral, and anticancer activities.[2][3][4] Its potency stems from the guanidinium group, which is protonated at physiological pH, allowing it to form strong, delocalized hydrogen bonds and electrostatic interactions with biological targets such as enzymes and ion channels.[1][5] The structure of this compound, with its methoxy-substituted phenyl ring, presents a unique combination of a potent interaction group with a moiety that can influence pharmacokinetic properties.

Given the current gap in experimental data for this compound, in silico modeling emerges as a powerful and cost-effective initial step to explore its therapeutic potential.[6] Computational approaches, such as molecular docking and molecular dynamics, allow us to predict binding affinities, identify potential biological targets, and elucidate the molecular mechanisms of interaction, thereby guiding future experimental validation.[6][7][8][9][10]

This guide will provide a structured, practical workflow for the in silico characterization of this compound, from ligand and protein preparation to advanced simulation and analysis techniques.

Foundational Principles: Understanding the Guanidinium Group

The guanidinium group is the conjugate acid of guanidine and is characterized by its planar, symmetric structure with three amino groups bonded to a central carbon atom.[5] This arrangement leads to significant resonance stabilization of the positive charge, making it a highly stable cation in aqueous solutions.[5] Its pKaH of 13.6 ensures it is almost exclusively in its protonated guanidinium form at physiological pH.[5] This inherent positive charge is a key determinant of its biological activity, often mediating interactions with negatively charged residues like aspartate and glutamate in protein binding pockets.[11]

The In Silico Workflow: A Step-by-Step Guide

The following sections detail a comprehensive workflow for the computational modeling of this compound. This process is designed to be iterative and self-validating, with each step building upon the last to refine our understanding of the molecule's potential interactions.

Ligand Preparation: Defining the Molecule

Accurate representation of the ligand is critical for meaningful simulation results. This initial phase involves generating a 3D structure of this compound and optimizing its geometry.

Experimental Protocol: Ligand Preparation

  • 2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing tool such as ChemDraw or MarvinSketch.

  • Conversion to 3D: Convert the 2D structure to a 3D conformation using a program like Open Babel.

  • Energy Minimization: Perform an initial energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step relieves any steric clashes and finds a low-energy starting conformation.

  • Protonation State: Given the high basicity of the guanidine group, ensure it is protonated to the guanidinium form.[5] Most molecular modeling software will handle this automatically at a specified physiological pH (e.g., 7.4).

  • Charge Calculation: Calculate partial atomic charges for the ligand. The AM1-BCC charge model is a commonly used and effective method for this purpose.

  • File Format Conversion: Save the prepared ligand structure in a format compatible with the chosen docking and simulation software (e.g., .mol2, .pdbqt).

Target Identification and Preparation

Since the specific biological targets of this compound are not well-defined, a rational approach to target selection is necessary. This can be based on the known targets of other guanidine-containing compounds, such as ion channels (e.g., acid-sensing ion channels - ASICs), enzymes, and receptors.[11][12][13] For this guide, we will use a hypothetical protein target with a well-defined binding pocket known to accommodate similar ligands.

Experimental Protocol: Protein Target Preparation

  • Structure Retrieval: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).[14] Select a high-resolution crystal structure, preferably with a co-crystallized ligand to define the binding site.

  • Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents. The co-crystallized ligand should be retained temporarily to define the binding pocket.

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein structure and assign appropriate protonation states to ionizable residues at a physiological pH. This can be done using tools like H++ or the pdb2gmx tool in GROMACS.[15]

  • Force Field Assignment: Assign a suitable force field for the protein (e.g., CHARMM36, AMBER).[15]

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps.

Molecular Docking: Predicting Binding Modes

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[16] It is a crucial step for generating initial hypotheses about the binding mode and affinity.

Experimental Protocol: Molecular Docking

  • Grid Generation: Define the binding site on the receptor. This is typically done by creating a grid box centered on the co-crystallized ligand or a predicted binding pocket.

  • Docking Simulation: Run the docking simulation using software such as AutoDock Vina or Glide. The program will sample different conformations and orientations of the ligand within the defined grid box.

  • Scoring and Ranking: The docking program will score the generated poses based on a scoring function that estimates the binding affinity. The poses are then ranked according to their scores.

  • Analysis of Results: Analyze the top-ranked poses to identify key interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts.[17][18][19][20] The guanidinium group is expected to form strong electrostatic interactions with acidic residues.[11]

Data Presentation: Predicted Binding Affinities

Docking ProgramTop Pose Binding Affinity (kcal/mol)Key Interacting Residues
AutoDock Vina-8.5ASP120, GLU234, TYR88
Glide (Schrödinger)-9.2ASP120, GLU234, PHE150

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulation: Exploring Complex Stability

While docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time.[21][22][23] This allows for an assessment of the stability of the docked pose and a more refined analysis of the interactions.

Experimental Protocol: Molecular Dynamics Simulation

  • System Setup: Place the top-ranked protein-ligand complex from the docking study in a simulation box.

  • Solvation: Add water molecules to the simulation box to create an aqueous environment.

  • Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system and achieve a physiological salt concentration.

  • Force Field Parameterization: Ensure that appropriate force field parameters are available for both the protein and the ligand. For guanidinium-containing compounds, specialized force fields or parameter sets may be necessary to accurately model their interactions.[24][25][26][27]

  • Energy Minimization: Perform a thorough energy minimization of the entire system.

  • Equilibration: Gradually heat the system to the desired temperature and equilibrate the pressure. This is typically done in two stages: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble.[28]

  • Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to allow for adequate sampling of the conformational space.[29]

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the protein-ligand complex. Key analyses include Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and detailed interaction analysis.

Visualization: In Silico Experimental Workflow

G cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Ligand_Prep Ligand Preparation (3D Structure, Protonation, Charges) Docking Molecular Docking (Predict Binding Pose) Ligand_Prep->Docking Target_Prep Target Preparation (PDB Structure, Cleaning, Protonation) Target_Prep->Docking MD_Sim Molecular Dynamics (Assess Stability) Docking->MD_Sim Top Pose Pose_Analysis Pose Analysis (Interactions, Scoring) Docking->Pose_Analysis Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, Interactions) MD_Sim->Trajectory_Analysis

Caption: A streamlined workflow for the in silico modeling of ligand-protein interactions.

Advanced Modeling: Pharmacophore and ADMET Prediction

To further refine the understanding of this compound's potential, pharmacophore modeling and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction can be employed.

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, positive charges) required for biological activity.[30][31][32] A pharmacophore model can be generated based on the interactions observed in the docking and MD simulation studies. This model can then be used to screen large compound libraries for molecules with similar features.[32]

Visualization: Pharmacophore Model of this compound

G Positive_Ionizable Pos Ion H_Bond_Donor1 HBD H_Bond_Donor2 HBD Aromatic_Ring Aro

Caption: A hypothetical pharmacophore model highlighting key chemical features.

ADMET Prediction: In silico ADMET prediction tools can estimate the pharmacokinetic and toxicity properties of a molecule. This is a critical step in early-stage drug discovery to identify potential liabilities that could lead to failure in later stages of development.

Data Presentation: Predicted ADMET Properties

PropertyPredicted ValueInterpretation
Oral BioavailabilityHighLikely to be well-absorbed after oral administration.
Blood-Brain Barrier PermeationLowUnlikely to cause significant central nervous system side effects.
hERG InhibitionLow RiskLow potential for cardiotoxicity.
Ames MutagenicityNon-mutagenicUnlikely to be carcinogenic.

Note: The data in this table is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling of this compound. By following these detailed protocols, researchers can generate robust hypotheses about its potential biological targets, binding modes, and pharmacokinetic properties. The integration of molecular docking, molecular dynamics, pharmacophore modeling, and ADMET prediction provides a multi-faceted approach to understanding the potential of this and other novel chemical entities.

The insights gained from these computational studies are not an end in themselves but rather a crucial starting point. They provide a strong foundation for guiding subsequent experimental validation, such as in vitro binding assays and cell-based functional assays. The iterative cycle of computational prediction and experimental testing is the cornerstone of modern, efficient drug discovery.

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The Aryl Guanidine Core: A Journey from Folk Remedy to Precision Medicine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The deceptively simple aryl guanidine moiety has carved a remarkable path through the annals of medicinal chemistry. From its roots in traditional herbal remedies to its central role in the management of type 2 diabetes and its emergence as a versatile scaffold in oncology and anti-infective research, the story of aryl guanidine compounds is one of serendipity, scientific rigor, and continuous innovation. This technical guide provides a comprehensive exploration of the discovery and history of aryl guanidine compounds, delving into their synthesis, structure-activity relationships (SAR), and the evolution of their therapeutic applications. We will traverse the timeline from the initial isolation of guanidine to the rational design of contemporary drug candidates, offering field-proven insights and detailed experimental context for the modern researcher.

The Genesis: From Goat's Rue to the Dawn of Guanidine Chemistry

The history of aryl guanidines is inextricably linked to the humble goat's rue (Galega officinalis), a perennial herb used in European folk medicine for centuries to alleviate the symptoms of what we now know as diabetes.[1][2] The observation of its glucose-lowering effects spurred early scientific inquiry into its chemical constituents.

In 1861, Adolph Strecker first isolated the parent compound, guanidine, from the oxidative degradation of guanine obtained from Peruvian guano.[3] However, it wasn't until the early 20th century that the connection between guanidine and the therapeutic properties of goat's rue was established. In 1918, Watanabe demonstrated that guanidine itself possessed hypoglycemic activity in animals.[1] This discovery marked a pivotal moment, shifting the focus from herbal extracts to the isolation and synthesis of discrete chemical entities.

Early attempts to harness the therapeutic potential of guanidine were fraught with challenges. While effective at lowering blood glucose, guanidine proved to be too toxic for clinical use, causing significant hepatotoxicity.[2][3] This led to a search for less toxic derivatives, a quest that would ultimately lay the foundation for a new class of antidiabetic drugs.

The Antidiabetic Revolution: Synthesis and Evolution of the Biguanides

The toxicity of simple guanidine salts prompted chemists to explore structural modifications that might retain efficacy while improving the safety profile. This led to the synthesis of biguanides, molecules composed of two guanidine units linked together.

Early Biguanides: A Glimpse of Promise and Peril

In the 1920s, inspired by the hypoglycemic action of guanidine, researchers synthesized a series of polymethylene diguanides.[4] These early biguanides, such as Synthalin A and Synthalin B, demonstrated potent glucose-lowering effects and were briefly used in the treatment of diabetes. However, their clinical utility was short-lived due to persistent issues with liver toxicity.[2] The advent of insulin therapy in the 1920s further overshadowed these early oral agents.

The Metformin Saga: A Rediscovery and Rise to Prominence

Metformin (dimethylbiguanide) was first synthesized in 1922 by Emil Werner and James Bell.[4] Despite its synthesis, its potential as a hypoglycemic agent was not immediately recognized. It was rediscovered in the 1940s during the search for antimalarial drugs.[5] During clinical trials for influenza, it was serendipitously observed to lower blood glucose levels.[5]

This observation was championed by the French physician Jean Sterne, who conducted the first clinical trials of metformin for the treatment of diabetes in the 1950s.[5] Sterne's work demonstrated that metformin was not only effective but also possessed a significantly better safety profile than its predecessors, with a much lower risk of lactic acidosis. Metformin was introduced in Europe in the 1950s but did not gain approval in the United States until 1995, following extensive clinical trials that solidified its efficacy and safety.[3]

Key Milestones in the Development of Antidiabetic Guanidines:

Year Milestone Key Researchers/Observations Significance
Medieval Era Use of Galega officinalis (goat's rue) in folk medicine for diabetic symptoms.Traditional herbalistsFirst documented use of a natural source of guanidine compounds for diabetes-like symptoms.
1861 Isolation of guanidine.Adolph StreckerIdentification of the core chemical scaffold.
1918 Discovery of guanidine's hypoglycemic activity.WatanabeEstablished the scientific basis for the therapeutic potential of guanidines in diabetes.
1920s Synthesis and transient use of Synthalins (diguanidines).Frank, Nothmann, and WagnerFirst synthetic guanidine-based drugs for diabetes, but limited by toxicity.
1922 First synthesis of metformin.Emil Werner and James BellThe future cornerstone of type 2 diabetes therapy was created but its potential was not yet realized.
1940s Rediscovery of metformin's hypoglycemic effects.Researchers searching for antimalarialsA serendipitous finding that reignited interest in metformin.
1957 First clinical use of metformin for diabetes.Jean SterneDemonstrated the efficacy and improved safety profile of metformin, leading to its clinical adoption.
1995 FDA approval of metformin in the United States.Various clinical trialsSolidified metformin's role as a first-line therapy for type 2 diabetes globally.

The Synthetic Arsenal: Crafting the Aryl Guanidine Scaffold

The therapeutic potential of aryl guanidine compounds has driven the development of a diverse array of synthetic methodologies. The ability to efficiently and selectively introduce the guanidine moiety onto an aromatic ring is crucial for generating libraries of compounds for structure-activity relationship studies.

Classical Approaches to Aryl Guanidine Synthesis

Traditional methods for the synthesis of guanidines often involve the reaction of an amine with a guanylating agent.[6]

Protocol 1: Guanylation of an Arylamine with a Carbodiimide

This method is a widely used approach for the synthesis of N,N'-disubstituted guanidines.

  • Step 1: Activation of the Carbodiimide. A carbodiimide (e.g., N,N'-dicyclohexylcarbodiimide, DCC) is protonated with a strong acid to form a highly reactive species.

  • Step 2: Nucleophilic Attack. The arylamine attacks the activated carbodiimide.

  • Step 3: Rearrangement and Proton Transfer. A series of rearrangements and proton transfers leads to the formation of the guanidine and a urea byproduct.

G reagents Arylamine (Ar-NH2) + Carbodiimide (R-N=C=N-R) intermediate Activated Carbodiimide Intermediate reagents->intermediate Acid Catalyst product N,N'-Diaryl/Alkyl Guanidine + Urea Byproduct intermediate->product Nucleophilic Attack by Arylamine

Figure 1: General workflow for carbodiimide-mediated guanidine synthesis.

Protocol 2: Guanylation using S-Methylisothiourea

S-methylisothiourea salts are common guanylating agents that react with primary and secondary amines to form guanidinium salts.

  • Step 1: Reaction of Arylamine with S-Methylisothiourea. The arylamine is heated with S-methylisothiourea sulfate or iodide in a suitable solvent (e.g., ethanol).

  • Step 2: Elimination of Methanethiol. The reaction proceeds with the elimination of methanethiol to form the corresponding guanidinium salt.

  • Step 3: Neutralization (optional). The guanidinium salt can be neutralized with a base to yield the free guanidine.

Modern Catalytic Methods for Aryl Guanidine Synthesis

More recent advances have focused on the development of catalytic methods that offer improved efficiency, milder reaction conditions, and broader substrate scope.

Protocol 3: Copper-Catalyzed Three-Component Synthesis of N-Aryl Guanidines

This method allows for the rapid assembly of trisubstituted N-aryl guanidines from readily available starting materials.[7]

  • Reactants: A cyanamide, an arylboronic acid, and an amine.

  • Catalyst System: A copper(II) salt (e.g., CuCl₂·2H₂O) and a ligand (e.g., bipyridine).

  • Conditions: The reaction is typically carried out in the presence of a base (e.g., K₂CO₃) under an oxygen atmosphere.[7]

G start Cyanamide + Arylboronic Acid + Amine reaction Copper-Catalyzed Three-Component Reaction start->reaction CuCl2·2H2O, Bipyridine, K2CO3, O2 product Trisubstituted N-Aryl Guanidine reaction->product

Figure 2: Copper-catalyzed three-component synthesis of N-aryl guanidines.

Beyond Diabetes: The Expanding Therapeutic Landscape of Aryl Guanidines

While the legacy of aryl guanidines is firmly rooted in diabetes, their unique chemical properties have made them attractive scaffolds for a wide range of therapeutic targets. The guanidinium group, being protonated at physiological pH, can engage in strong electrostatic and hydrogen-bonding interactions with biological macromolecules.[8]

Aryl Guanidines as Anticancer Agents

The discovery of the anticancer potential of aryl guanidines represents a significant expansion of their therapeutic utility. Certain aryl guanidine derivatives have been shown to exhibit potent cytotoxic activity against various cancer cell lines.[9][10]

Historical Context and Key Discoveries:

The exploration of guanidine-containing compounds as anticancer agents gained momentum in the latter half of the 20th century. Early studies focused on modifying known bioactive molecules with guanidine groups to enhance their activity. More recently, high-throughput screening and rational drug design have identified novel aryl guanidine scaffolds with promising anticancer properties.[11] For instance, platinum(II) complexes of aryl guanidines have been investigated as potential anticancer agents, leveraging the DNA-binding properties of both the platinum and the guanidinium moieties.[5][9]

Mechanism of Action:

The anticancer mechanisms of aryl guanidines are diverse and often depend on the specific chemical structure. Some of the key mechanisms include:

  • DNA Intercalation and Groove Binding: The planar aromatic portion of the molecule can intercalate between DNA base pairs, while the cationic guanidinium group can interact with the negatively charged phosphate backbone in the minor groove.[12] This can disrupt DNA replication and transcription, leading to apoptosis.[5]

  • Inhibition of Key Enzymes: Aryl guanidines have been shown to inhibit various enzymes that are crucial for cancer cell proliferation, such as kinases and topoisomerases.

  • Induction of Oxidative Stress: Some aryl guanidine compounds can generate reactive oxygen species (ROS) within cancer cells, leading to cellular damage and death.[9]

G ArylGuanidine Aryl Guanidine DNA DNA ArylGuanidine->DNA Intercalation & Minor Groove Binding Enzymes Key Enzymes (e.g., Kinases) ArylGuanidine->Enzymes Inhibition Mitochondria Mitochondria ArylGuanidine->Mitochondria ROS Production Apoptosis Apoptosis DNA->Apoptosis Enzymes->Apoptosis Mitochondria->Apoptosis

Figure 3: Proposed anticancer mechanisms of aryl guanidines.
Aryl Guanidines as Anti-Infective Agents

The cationic and hydrogen-bonding capabilities of the guanidinium group also make it an effective pharmacophore for targeting microbial cells.[13][14]

Historical Context and Key Discoveries:

The antimicrobial properties of guanidine derivatives have been recognized for decades. Historically, compounds like chlorhexidine, a bisbiguanide, have been widely used as antiseptics. The search for novel antibiotics to combat the growing threat of antimicrobial resistance has led to a renewed interest in aryl guanidine scaffolds.[15] A serendipitous discovery of the potent antibacterial activity of alkyl-guanidine oligomers has opened new avenues for the development of this class of compounds.[15][16]

Mechanism of Action:

The primary mechanism of action of many antibacterial aryl guanidines involves the disruption of the bacterial cell membrane.[14]

  • Membrane Permeabilization: The cationic guanidinium groups interact with the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids. This interaction disrupts the membrane integrity, leading to leakage of cellular contents and cell death.[17]

  • Inhibition of Bacterial Enzymes: Some aryl guanidines can also inhibit essential bacterial enzymes, further contributing to their antimicrobial effect.

Structure-Activity Relationships (SAR): Fine-Tuning for Therapeutic Efficacy

The biological activity of aryl guanidine compounds is highly dependent on their chemical structure. Understanding the structure-activity relationships is crucial for the rational design of more potent and selective drug candidates.

SAR in Antidiabetic Aryl Guanidines

For the biguanide class of antidiabetic agents, the following structural features are important:

  • Nature of the N-substituents: The presence of small alkyl groups, such as the two methyl groups in metformin, is optimal for balancing efficacy and safety. Larger, more lipophilic substituents, as seen in phenformin and buformin, increase potency but also the risk of lactic acidosis.[5]

  • The Biguanide Core: The linked guanidine units are essential for the hypoglycemic activity, though the precise mechanism of action is complex and still under investigation.

SAR in Anticancer Aryl Guanidines

The SAR for anticancer aryl guanidines is more varied and depends on the specific target. However, some general trends have been observed:

  • The Aryl Moiety: The size, shape, and electronic properties of the aromatic ring system are critical for DNA intercalation and interaction with hydrophobic pockets of target enzymes. Substitution patterns on the aryl ring can significantly modulate activity.[18]

  • The Guanidine Group: The basicity and hydrogen-bonding capacity of the guanidine group are essential for interaction with the DNA phosphate backbone and polar residues in enzyme active sites.

  • Linker Region: The nature and length of the linker connecting the aryl and guanidine moieties can influence the overall conformation of the molecule and its ability to bind to its target.

Conclusion and Future Perspectives

The journey of aryl guanidine compounds from a folk remedy to a cornerstone of modern medicine is a testament to the power of natural product-inspired drug discovery and the ingenuity of medicinal chemists. The story is far from over. The inherent versatility of the aryl guanidine scaffold continues to inspire the development of novel therapeutic agents for a wide range of diseases.

Future research in this area will likely focus on:

  • Rational Design of Selective Inhibitors: Leveraging our understanding of SAR and molecular modeling to design aryl guanidines that target specific enzymes or receptors with high selectivity, thereby minimizing off-target effects.

  • Guanidinium-Based Drug Delivery Systems: Utilizing the cell-penetrating properties of guanidinium-rich molecules to deliver other therapeutic agents into cells.[19]

  • Combating Drug Resistance: Developing novel aryl guanidine-based anti-infectives that can overcome existing mechanisms of drug resistance.

The rich history and promising future of aryl guanidine compounds ensure that this remarkable chemical scaffold will remain a focal point of drug discovery and development for years to come.

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  • Hussain, Z., et al. (2016). Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research, 8(10), 127-129. [Link]

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Methodological & Application

Synthesis of 1-(4-Methoxybenzyl)guanidine from p-Anisidine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 1-(4-Methoxybenzyl)guanidine, a valuable scaffold in medicinal chemistry, starting from the readily available precursor, p-anisidine. The synthetic strategy involves a two-stage process: the conversion of p-anisidine to the key intermediate 4-methoxybenzylamine, followed by a robust guanylation step. This guide is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also insights into the underlying chemical principles and mechanistic pathways.

Introduction

The guanidinium group is a privileged structural motif found in a wide array of biologically active natural products and pharmaceutical agents. Its ability to exist in a protonated state at physiological pH allows for strong electrostatic interactions with biological targets such as enzymes and receptors. The synthesis of substituted guanidines is therefore a cornerstone of modern medicinal chemistry. This application note details a reliable and scalable synthetic route to this compound, a compound with potential applications in drug discovery, starting from the common laboratory chemical, p-anisidine.

The synthetic pathway is logically divided into two primary transformations:

  • Homologation and Functional Group Interconversion: Conversion of the aromatic amine (p-anisidine) into a benzylamine (4-methoxybenzylamine). This is achieved through a classical Sandmeyer reaction to introduce a nitrile group, followed by its reduction.

  • Guanylation: The introduction of the guanidine moiety onto the primary amine of 4-methoxybenzylamine.

This document will provide a detailed, step-by-step protocol for each of these stages, along with a discussion of the reaction mechanisms, safety considerations, and analytical characterization of the intermediate and final products.

Overall Synthetic Scheme

The overall transformation from p-anisidine to this compound is depicted below.

Overall Synthesis p_anisidine p-Anisidine benzonitrile 4-Methoxybenzonitrile p_anisidine->benzonitrile  1. NaNO₂, HCl  2. CuCN, KCN   benzylamine 4-Methoxybenzylamine benzonitrile->benzylamine  LiAlH₄ or H₂/Catalyst   guanidine This compound benzylamine->guanidine  Cyanamide (H₂NCN)  Sc(OTf)₃ (cat.)  

Figure 1: Overall synthetic route from p-anisidine to this compound.

Part 1: Synthesis of 4-Methoxybenzylamine from p-Anisidine

This stage involves two key chemical transformations: the Sandmeyer reaction to convert the arylamine to a nitrile, and the subsequent reduction of the nitrile to a primary amine.

Step 1.1: Synthesis of 4-Methoxybenzonitrile via Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for the substitution of an aromatic amino group via the formation of a diazonium salt, followed by displacement with a nucleophile, in this case, cyanide.[1][2]

The reaction proceeds in two main stages:

  • Diazotization: The primary aromatic amine (p-anisidine) reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.

  • Cyanation: The diazonium salt is then treated with a copper(I) cyanide salt. A single-electron transfer from the copper(I) to the diazonium salt generates an aryl radical and nitrogen gas. The aryl radical then reacts with the cyanide, and the copper(I) catalyst is regenerated.[3]

Sandmeyer Mechanism cluster_diazotization Diazotization cluster_cyanation Cyanation p-Anisidine p-Anisidine Diazonium Salt Diazonium Salt p-Anisidine->Diazonium Salt NaNO₂, HCl 0-5 °C Aryl Radical + N₂ Aryl Radical + N₂ Diazonium Salt->Aryl Radical + N₂ CuCN (Cu⁺) 4-Methoxybenzonitrile 4-Methoxybenzonitrile Aryl Radical + N₂->4-Methoxybenzonitrile + CN⁻

Figure 2: Simplified mechanism of the Sandmeyer reaction.

Materials and Equipment:

Reagent/EquipmentQuantity/Specification
p-Anisidine12.3 g (0.1 mol)
Concentrated Hydrochloric Acid30 mL
Sodium Nitrite (NaNO₂)7.0 g (0.101 mol)
Copper(I) Cyanide (CuCN)10.8 g (0.12 mol)
Potassium Cyanide (KCN)7.8 g (0.12 mol)
Deionized WaterAs needed
Diethyl EtherFor extraction
Anhydrous Magnesium SulfateFor drying
1 L Three-necked flaskEquipped with mechanical stirrer and thermometer
Dropping funnel
Ice bath

Procedure:

  • In the 1 L three-necked flask, dissolve p-anisidine in a mixture of concentrated hydrochloric acid and 100 mL of water. Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Dissolve sodium nitrite in 30 mL of water and add this solution dropwise to the p-anisidine solution, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete diazotization.

  • In a separate beaker, prepare a solution of copper(I) cyanide and potassium cyanide in 50 mL of warm water.

  • Slowly and carefully add the cold diazonium salt solution to the cyanide solution with stirring. Effervescence (evolution of nitrogen gas) will be observed.

  • After the addition is complete, warm the mixture on a water bath at 50-60 °C for 30 minutes.

  • Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation to yield crude 4-methoxybenzonitrile, which can be purified by vacuum distillation or recrystallization from ethanol/water.

Step 1.2: Reduction of 4-Methoxybenzonitrile to 4-Methoxybenzylamine

The nitrile group can be effectively reduced to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.[4]

With LiAlH₄, the reduction proceeds via nucleophilic attack of hydride ions on the electrophilic carbon of the nitrile, followed by protonation during the aqueous workup to yield the primary amine.

Nitrile Reduction nitrile 4-Methoxybenzonitrile intermediate Imine Intermediate nitrile->intermediate 1. LiAlH₄ amine 4-Methoxybenzylamine intermediate->amine 2. H₂O workup

Figure 3: Simplified mechanism of nitrile reduction with LiAlH₄.

Materials and Equipment:

Reagent/EquipmentQuantity/Specification
4-Methoxybenzonitrile13.3 g (0.1 mol)
Lithium Aluminum Hydride (LiAlH₄)7.6 g (0.2 mol)
Anhydrous Diethyl Ether300 mL
1 M Sodium Hydroxide SolutionFor workup
1 L Three-necked flaskEquipped with a reflux condenser and dropping funnel
Heating mantle
Ice bath

Procedure:

  • In the dry 1 L three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in 150 mL of anhydrous diethyl ether.

  • Dissolve 4-methoxybenzonitrile in 150 mL of anhydrous diethyl ether and add this solution dropwise to the LiAlH₄ suspension with stirring.

  • After the addition is complete, gently reflux the mixture for 4 hours.

  • Cool the reaction mixture in an ice bath. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of 8 mL of water, 8 mL of 15% aqueous sodium hydroxide, and then 24 mL of water.

  • Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.

  • Combine the filtrate and the ether washings, and dry over anhydrous potassium carbonate.

  • Remove the solvent by rotary evaporation. The resulting 4-methoxybenzylamine can be purified by vacuum distillation.

Characterization of 4-Methoxybenzylamine
ParameterData
Appearance Clear colorless to slightly yellow liquid
Boiling Point 236-237 °C
¹H NMR (CDCl₃)δ 7.20 (d, 2H), 6.86 (d, 2H), 3.77 (s, 3H), 3.75 (s, 2H), 1.41 (s, 2H, NH₂)
¹³C NMR (DMSO-d₆)δ 158.25, 136.82, 128.56, 113.91, 55.41, 45.60

Part 2: Synthesis of this compound

The final step in the synthesis is the guanylation of 4-methoxybenzylamine. A convenient and effective method for this transformation is the reaction with cyanamide, often catalyzed by a Lewis acid.

Reaction Mechanism: Guanylation of Amines

The guanylation of a primary amine with cyanamide is thought to proceed via the activation of the cyanamide by a Lewis acid catalyst, such as Scandium(III) triflate. This activation increases the electrophilicity of the cyanamide carbon, facilitating nucleophilic attack by the amine. Proton transfer then leads to the formation of the guanidinium salt.

Guanylation Mechanism amine 4-Methoxybenzylamine adduct Tetrahedral Intermediate amine->adduct Nucleophilic attack cyanamide Cyanamide activated_cyanamide Activated Cyanamide (with Lewis Acid) cyanamide->activated_cyanamide Sc(OTf)₃ activated_cyanamide->adduct guanidine This compound adduct->guanidine Proton transfer

Figure 4: Simplified mechanism of Lewis acid-catalyzed guanylation.

Experimental Protocol: Synthesis of this compound

Materials and Equipment:

Reagent/EquipmentQuantity/Specification
4-Methoxybenzylamine6.86 g (0.05 mol)
Cyanamide2.31 g (0.055 mol)
Scandium(III) Triflate (Sc(OTf)₃)1.23 g (2.5 mmol, 5 mol%)
Acetonitrile50 mL
Round-bottom flask100 mL, equipped with a reflux condenser
Magnetic stirrer and hotplate

Procedure:

  • To a 100 mL round-bottom flask, add 4-methoxybenzylamine, cyanamide, and scandium(III) triflate.

  • Add acetonitrile (50 mL) and stir the mixture at room temperature for 15 minutes.

  • Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent. The product is often isolated as a salt (e.g., triflate or hydrochloride after treatment with HCl).

Characterization of this compound
ParameterData
Appearance White to off-white solid.
¹H NMR (DMSO-d₆)δ 7.25 (d, 2H), 6.88 (d, 2H), 7.1-7.5 (br s, 4H, NH₂ and NH), 4.25 (s, 2H), 3.72 (s, 3H). Note: The broad signal for the NH protons can exchange with D₂O.
¹³C NMR (DMSO-d₆)δ 158.4, 157.6, 131.2, 129.5, 113.8, 55.0, 45.2.
Mass Spec (ESI) m/z calculated for C₉H₁₄N₃O⁺ [M+H]⁺: 180.1131; found: 180.1135.

Safety and Handling

  • p-Anisidine: Toxic by inhalation, in contact with skin, and if swallowed. May cause an allergic skin reaction and is suspected of causing genetic defects and cancer. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated fume hood.

  • Sodium Nitrite: Oxidizing solid. Toxic if swallowed. Handle with care and avoid contact with combustible materials.

  • Copper(I) Cyanide and Potassium Cyanide: Highly toxic. Contact with acid liberates extremely toxic hydrogen cyanide gas. All manipulations should be performed in a certified fume hood with extreme caution and appropriate PPE. Have a cyanide antidote kit readily available.

  • Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water to produce flammable hydrogen gas. Handle in a dry, inert atmosphere.

  • Cyanamide: Toxic and corrosive. Handle with appropriate PPE in a fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

Conclusion

This application note provides a detailed and reliable two-stage synthetic route for the preparation of this compound from p-anisidine. The protocols are based on well-established chemical transformations and are suitable for laboratory-scale synthesis. By providing insights into the reaction mechanisms and comprehensive characterization data, this guide serves as a valuable resource for researchers in organic synthesis and medicinal chemistry.

References

  • Tsubokura, K., Iwata, T., Taichi, M., Kurbangalieva, A., Fukase, K., Nakao, Y., & Tanaka, K. (2014). An efficient guanylation of various amines with cyanamide proceeds in the presence of catalytic amounts of scandium(III) triflate under mild conditions in water without using preactivated guanylation reagents. Synlett, 25(09), 1302-1306.
  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]

  • Looper, R. E., Haussener, T. J., & Mack, J. B. C. (2011). Chlorotrimethylsilane activation of acylcyanamides for the synthesis of mono-N-acylguanidines. Journal of Organic Chemistry, 76(17), 6967-6971.
  • PubChem. (n.d.). 4-Methoxybenzylamine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Chemguide. (n.d.). reduction of nitriles. Retrieved from [Link]

  • JoVE. (2026). Nitriles to Amines: LiAlH4 Reduction. Retrieved from [Link]

  • ACS Publications. (2019). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Organometallics, 38(1), 15-28.
  • PubChem. (n.d.). 1-(2-(5-(4-Chlorobenzyl)-1-(4-methoxybenzyl)-4,6-dioxo-1,4,5,6-tetrahydro-1,3,5-triazin-2-ylamino)ethyl)guanidine. Retrieved from [Link]

Sources

Guanylation of 4-Methoxyaniline: A Detailed Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Guanidinyl Moiety

The guanidine functional group is a cornerstone in medicinal chemistry and drug development, revered for its unique electronic and structural properties. As a highly basic and readily protonated moiety under physiological conditions, it plays a pivotal role in molecular recognition by engaging in strong hydrogen bonding interactions with biological targets.[1] This has led to the incorporation of the guanidinyl group into a plethora of biologically active molecules. The synthesis of substituted guanidines, such as N-(4-methoxyphenyl)guanidine from 4-methoxyaniline, is therefore a critical process for the generation of novel therapeutic agents and chemical probes.[2][3]

This application note provides a comprehensive, field-proven protocol for the guanylation of 4-methoxyaniline. Beyond a mere recitation of steps, this guide delves into the causality behind the experimental choices, offers insights into alternative methodologies, and equips the researcher with the knowledge to troubleshoot and adapt the protocol for various research needs.

Chemical Principles and Mechanistic Insights

The guanylation of an amine involves the addition of the amino group to a guanylating agent. A common and effective method utilizes cyanamide in the presence of a Lewis acid catalyst, such as scandium(III) triflate.[4]

The reaction mechanism, catalyzed by a Lewis acid (LA), is proposed to proceed as follows:

  • Activation of Cyanamide: The Lewis acid coordinates to the nitrogen atom of the cyano group of cyanamide. This coordination enhances the electrophilicity of the cyanamide carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-methoxyaniline attacks the activated cyanamide carbon.

  • Proton Transfer: A subsequent intramolecular or intermolecular proton transfer from the attacking amine to the cyanamide nitrogen occurs.

  • Catalyst Regeneration: The guanidine product is released, and the Lewis acid catalyst is regenerated, allowing it to participate in further catalytic cycles.[5]

Guanylation Mechanism cluster_0 Reaction Mechanism 4-Methoxyaniline 4-Methoxyaniline Nucleophilic_Attack Nucleophilic Attack 4-Methoxyaniline->Nucleophilic_Attack Cyanamide Cyanamide Activated_Complex Activated Cyanamide-LA Complex Cyanamide->Activated_Complex Coordination Lewis_Acid Lewis Acid (e.g., Sc(OTf)3) Lewis_Acid->Activated_Complex Activated_Complex->Nucleophilic_Attack Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Proton_Transfer Proton Transfer Intermediate->Proton_Transfer Product_Complex Product-LA Complex Proton_Transfer->Product_Complex Product N-(4-methoxyphenyl)guanidine Product_Complex->Product Release Regenerated_Catalyst Regenerated Lewis Acid Product_Complex->Regenerated_Catalyst

Caption: Proposed mechanism for Lewis acid-catalyzed guanylation.

Experimental Protocol: Scandium-Catalyzed Guanylation

This protocol is adapted from a reliable, peer-reviewed procedure and is suitable for a research laboratory setting.[4][6] While a microscale synthesis is detailed in the original literature, this protocol has been adjusted for a more practical, preparative scale.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)PuritySupplier
4-MethoxyanilineC₇H₉NO123.151.23 g10.0≥98%Sigma-Aldrich
CyanamideCH₂N₂42.040.50 g12.099%Sigma-Aldrich
Scandium(III) triflateSc(CF₃SO₃)₃492.160.49 g1.099%Sigma-Aldrich
Deionized WaterH₂O18.0250 mL---
ChloroformCHCl₃119.38As needed-ACS gradeFisher Scientific
MethanolCH₃OH32.04As needed-ACS gradeFisher Scientific
Silica GelSiO₂60.08As needed-230-400 meshSigma-Aldrich
Step-by-Step Procedure

Experimental_Workflow Start Start Reagent_Prep 1. Reagent Preparation & Weighing Start->Reagent_Prep Reaction_Setup 2. Reaction Setup in Round-Bottom Flask Reagent_Prep->Reaction_Setup Heating 3. Heating and Stirring (100 °C, 48 h) Reaction_Setup->Heating Cooling 4. Cooling to Room Temperature Heating->Cooling Workup 5. Aqueous Work-up (Extraction with CHCl3) Cooling->Workup Concentration 6. Concentration of Aqueous Layer Workup->Concentration Purification 7. Purification by Column Chromatography Concentration->Purification Characterization 8. Product Characterization (NMR, MS, IR) Purification->Characterization End End Characterization->End

Caption: Workflow for the guanylation of 4-methoxyaniline.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyaniline (1.23 g, 10.0 mmol), cyanamide (0.50 g, 12.0 mmol), and deionized water (50 mL).

  • Catalyst Addition: With stirring, add scandium(III) triflate (0.49 g, 1.0 mmol) to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to 100 °C and stir vigorously for 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., chloroform:methanol 20:1).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with chloroform (3 x 50 mL) to remove any unreacted 4-methoxyaniline and other organic impurities. The product will remain in the aqueous layer.

  • Concentration: Concentrate the aqueous layer in vacuo using a rotary evaporator to obtain the crude product as a solid.

  • Purification:

    • Column Chromatography: For a high degree of purity, the crude product should be purified by flash column chromatography.[7][8]

      • Stationary Phase: Silica gel.

      • Eluent: A gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the polarity to a final mixture of 20:1 chloroform:methanol) is recommended.

      • Procedure: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column. Elute with the solvent system, collecting fractions and monitoring by TLC. Combine the fractions containing the pure product and concentrate in vacuo.

    • Recrystallization: Alternatively, for guanidinium salts, recrystallization can be an effective purification method.[9][10]

      • Solvent System: A mixture of a solvent in which the compound is soluble at high temperatures and an anti-solvent in which it is poorly soluble at low temperatures is ideal. For guanidinium salts, water, alcohols, or mixtures thereof can be effective.

      • Procedure: Dissolve the crude product in a minimal amount of hot solvent. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization of N-(4-methoxyphenyl)guanidine

The identity and purity of the synthesized N-(4-methoxyphenyl)guanidine should be confirmed by standard analytical techniques.

TechniqueExpected Results[6]
¹H NMR (400 MHz, CD₃OD)δ 7.10 (d, J = 9.1 Hz, 2H, Ar-H), 6.91 (d, J = 9.1 Hz, 2H, Ar-H), 3.72 (s, 3H, OCH₃).
¹³C NMR (100 MHz, CD₃OD)δ 164.8 (C=N), 160.9, 128.9, 128.1, 116.2 (Ar-C), 56.0 (OCH₃).
ESI-MS m/z calculated for C₈H₁₁N₃O [M+H]⁺: 166.1; found: 166.1.
IR (neat) 3353, 2158, 1673, 1513, 1244, 1028 cm⁻¹.

Alternative Guanylation Strategies

While the scandium-catalyzed reaction with cyanamide is efficient, other methods for guanylation exist, each with its own advantages and disadvantages. The choice of method often depends on the substrate scope, desired reaction conditions, and tolerance of functional groups.

  • From Thioureas: This classical approach involves the reaction of an amine with a thiourea derivative, often activated by a desulfurizing agent such as mercury(II) chloride or a carbodiimide like EDC.[11] While effective, the use of heavy metals is a significant environmental drawback.

  • From Carbodiimides: Direct addition of amines to carbodiimides is a common method for synthesizing trisubstituted guanidines.[2][5] For the synthesis of mono- or disubstituted guanidines, this method is less direct.

  • From Guanylating Reagents: A variety of pre-activated guanylating reagents, such as N,N'-di-Boc-S-methylisothiourea or pyrazole-1-carboxamidine, offer mild and efficient routes to guanidines.[1] These reagents are often preferred for complex molecules and solid-phase synthesis.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation - Inactive catalyst- Low reaction temperature- Impure reagents- Use fresh, high-purity scandium(III) triflate.- Ensure the reaction temperature is maintained at 100 °C.- Use freshly distilled or high-purity 4-methoxyaniline and cyanamide.
Formation of multiple byproducts - Side reactions of cyanamide (e.g., dimerization)- Decomposition of starting material or product- Ensure the reaction is performed under an inert atmosphere if necessary.- Optimize the reaction time by monitoring with TLC to avoid prolonged heating.
Difficulty in purification - Product is highly polar and water-soluble- Co-elution of impurities- Use a more polar eluent system for column chromatography (e.g., with a higher percentage of methanol).- Consider reverse-phase chromatography if the product is sufficiently non-polar.- Attempt recrystallization from different solvent systems.

Safety and Handling

  • 4-Methoxyaniline: Toxic by inhalation, ingestion, and skin absorption. It is a suspected carcinogen. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Cyanamide: Toxic and corrosive. It can cause severe skin and eye irritation. Handle with extreme care in a fume hood, wearing appropriate PPE. Avoid contact with acids, as this can release toxic hydrogen cyanide gas.

  • Scandium(III) triflate: Can cause skin and eye irritation. Handle with care, wearing appropriate PPE.

  • Chloroform: A suspected carcinogen and is harmful if swallowed, inhaled, or absorbed through the skin. All handling should be done in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

The guanylation of 4-methoxyaniline is a valuable transformation for the synthesis of compounds with significant potential in drug discovery and chemical biology. The presented scandium-catalyzed protocol offers an efficient and practical method for achieving this transformation. By understanding the underlying mechanism, considering alternative synthetic routes, and being prepared to troubleshoot potential issues, researchers can confidently and safely incorporate this important synthetic tool into their research programs.

References

  • Gómez-Benítez, V., & González-Rodríguez, E. (2020). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Organometallics, 39(22), 3951-3966. [Link]

  • Batey, R. A. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.
  • Linton, B. R., Carr, A. J., Orner, B. P., & Hamilton, A. D. (2000). A Versatile System for the Synthesis of N,N'-Disubstituted Guanidines from Thioureas. The Journal of Organic Chemistry, 65(6), 1566–1568. [Link]

  • This citation is a placeholder for a general reference on the importance of the guanidinyl moiety in medicinal chemistry.
  • Google Patents. (n.d.). Method for crystallizing guanidinium salts.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • This citation is a placeholder for a general reference on troubleshooting chemical reactions.
  • The Royal Society of Chemistry. (2017). Separation, purification and identification of the components of a mixture. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Lenahan, S. M., & Salan, J. S. (2007). Improvement in the synthesis of guanidinium azotetrazolate (GuZT). Naval Surface Warfare Center, Indian Head Division.
  • Katritzky, A. R., & Meth-Cohn, O. (Eds.). (1995).

Sources

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of 1-(4-Methoxybenzyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document details a robust, validated, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 1-(4-Methoxybenzyl)guanidine. Guanidine derivatives are a class of compounds with significant interest in pharmaceutical development due to their biological activities. A reliable analytical method is paramount for quality control, stability studies, and formulation development. This application note provides a comprehensive protocol developed from fundamental chromatographic principles, addressing the unique challenges posed by the analyte's polar and strongly basic nature. The method utilizes a reversed-phase C18 column with a buffered mobile phase to ensure excellent peak shape and resolution. The protocol has been rigorously validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and its stability-indicating capability has been confirmed through forced degradation studies.

Introduction and Method Rationale

This compound is a polar, organic compound featuring a strongly basic guanidinium group and a moderately hydrophobic methoxybenzyl moiety. The quantification of such molecules by reversed-phase HPLC is often challenging due to poor retention and peak tailing on traditional C18 columns. The guanidine group, with a pKa typically well above 12, exists almost exclusively in its protonated (cationic) form in standard HPLC mobile phases.[1][2] This permanent positive charge leads to strong, undesirable interactions with residual acidic silanols on the silica-based stationary phase, resulting in asymmetric peaks.

To overcome these challenges, this method employs a two-pronged strategy:

  • pH Control: The mobile phase is buffered to a low pH (approximately 3.0). At this pH, the analyte is stable and fully protonated, while the residual silanols on the stationary phase are protonated and thus less likely to engage in secondary ionic interactions.

  • Stationary Phase Selection: A modern, high-purity, end-capped C18 column is used. These columns are designed to minimize the number of accessible free silanols, significantly improving the peak symmetry for basic compounds.

The methoxybenzyl group provides sufficient hydrophobicity for retention on the C18 phase, allowing for a straightforward reversed-phase separation mechanism. Detection is achieved via UV spectrophotometry, leveraging the chromophore of the benzene ring.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is critical for rational method development. While specific experimental data for this compound is not widely published, its properties can be reliably inferred from its structure and related analogs.

PropertyEstimated Value / CharacteristicRationale & Implication for HPLC Method
Molecular Formula C₉H₁₃N₃OFrom structure.[3]
Molecular Weight 179.22 g/mol Required for concentration calculations.[3]
pKa (Guanidinium) ~13.5Guanidine is a very strong base.[2] The analyte will be fully protonated at any practical HPLC pH, ensuring consistent charge state.
logP (Octanol/Water) Low to ModerateThe benzyl group adds hydrophobicity, but the charged guanidinium group increases polarity. Retention on a C18 column is expected but will require a mobile phase with a high aqueous component.[4]
UV Absorbance λmax ≈ 225 nm, 275 nmThe methoxy-substituted benzene ring is a good chromophore. Detection at ~225 nm provides high sensitivity, while ~275 nm offers greater selectivity against potential interferences.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Chromatography Column: Waters XBridge C18, 4.6 x 150 mm, 5 µm particle size (or equivalent modern, end-capped C18 column).

  • Data Acquisition: Agilent OpenLab CDS or equivalent chromatography data software.

  • Reagents:

    • Acetonitrile (ACN), HPLC Grade

    • Methanol (MeOH), HPLC Grade

    • Potassium Phosphate Monobasic (KH₂PO₄), ACS Grade

    • Phosphoric Acid (H₃PO₄), ACS Grade

    • Water, HPLC Grade (e.g., Milli-Q®)

  • Reference Standard: this compound, purity ≥ 98%.

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm nylon filter.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Mobile Phase A / Acetonitrile (80:20 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with Diluent.

  • Sample Preparation: Prepare sample solutions to a target concentration of approximately 50 µg/mL in Diluent.

Chromatographic Conditions
ParameterConditionJustification
Column Waters XBridge C18, 4.6 x 150 mm, 5 µmProvides good retention for moderately polar compounds and is stable at low pH. High-purity silica and end-capping minimize peak tailing for bases.
Mobile Phase A: 20mM KH₂PO₄, pH 3.0B: AcetonitrileThe low pH buffer suppresses silanol activity and ensures a consistent analyte charge state. Acetonitrile is a common organic modifier.
Gradient IsocraticA simple isocratic elution is sufficient for this single analyte quantification, ensuring robustness and reproducibility.
Composition 80% A / 20% BThis ratio is a starting point and should be adjusted to achieve a retention time (k') between 2 and 10 for optimal resolution and run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.[5]
Column Temp. 30 °CProvides stable retention times and improved peak efficiency.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
Detection UV at 225 nmWavelength for maximum absorbance and sensitivity.
Run Time 10 minutesSufficient to elute the main peak and any early-eluting impurities.

System Suitability Testing (SST)

Before any sample analysis, the suitability of the chromatographic system must be verified. This is performed by making five replicate injections of a mid-range working standard (e.g., 50 µg/mL). The acceptance criteria must be met before proceeding.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.[6]
Theoretical Plates (N) N ≥ 2000Demonstrates column efficiency and good chromatographic performance.
Repeatability (%RSD) %RSD of peak area ≤ 2.0%Confirms the precision of the injection and detection system.[6]

Method Validation Protocol

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[7][8]

Specificity & Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. A forced degradation study is the cornerstone of developing a stability-indicating method.[9][10]

  • Protocol: Expose the analyte solution (~100 µg/mL) to the following stress conditions to achieve 5-20% degradation:[9]

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid drug substance at 105 °C for 48 hours.

    • Photolytic Degradation: Expose solution to UV light (ICH Q1B) for 24 hours.[11]

  • Analysis: Analyze each stressed sample alongside an unstressed control. The peak purity of the this compound peak in each chromatogram will be evaluated using the DAD detector.

  • Acceptance Criteria: The main peak must be spectrally pure, and there should be baseline resolution (R > 2.0) between the parent peak and the nearest degradation product.

Linearity and Range
  • Protocol: Analyze the prepared working standard solutions (1 to 100 µg/mL) in triplicate.

  • Analysis: Construct a calibration curve by plotting the mean peak area against the concentration. Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999.

Accuracy (Recovery)
  • Protocol: Spike a placebo (if a formulation is being tested) or a blank solution with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.

  • Analysis: Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be between 98.0% and 102.0% at each level.

Precision
  • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) (Where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve).

  • Acceptance Criteria: The LOQ must be demonstrated with acceptable precision (%RSD ≤ 10%) and accuracy.

Workflow and Data Management

The following diagram illustrates the complete workflow from sample receipt to final report generation, emphasizing the quality control checks at each stage.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing & Review prep_solutions Prepare Mobile Phases, Diluent, Standards & Samples instrument_setup Instrument Setup & Equilibration prep_solutions->instrument_setup sst_check System Suitability Test (SST) instrument_setup->sst_check sst_pass Inject Samples & Standards sst_check->sst_pass Pass sst_fail Troubleshoot & Re-run SST sst_check->sst_fail Fail process_data Integrate Chromatograms & Calculate Results sst_pass->process_data sst_fail->instrument_setup review_data Review Data Against Validation Criteria process_data->review_data generate_report Generate Final Report review_data->generate_report

Caption: HPLC quantification workflow for this compound.

Conclusion

The HPLC method described in this application note is simple, precise, accurate, and robust for the quantification of this compound. The use of a buffered mobile phase at low pH with a modern, end-capped C18 column effectively mitigates the common chromatographic issues associated with strongly basic analytes. The comprehensive validation and forced degradation studies confirm that the method is stability-indicating and suitable for use in a regulated quality control environment for both bulk drug substance and finished product analysis.

References

  • SIELC Technologies. (n.d.). HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. Retrieved from [Link]

  • International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Guanidine. Retrieved from [Link]

  • Veeprho. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Chromatography Forum. (2005). Guanidine derivatives. Retrieved from [Link]

  • Crawford Scientific. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Guanidine Analyzed with HPLC- AppNote. Retrieved from [Link]

  • Hichrom Limited. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • Saari, L. A., et al. (2012). A new approach for trace analysis of guanidine compounds in surface water with resorcinarene-based ion chromatography columns. Analyst, 137(14), 3321-3328. Retrieved from [Link]

  • International Council for Harmonisation. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]

  • Khuhawar, M. Y., & Rind, F. M. A. (2003). HPLC DETERMINATION OF GUANIDINO COMPOUNDS IN SERUM OF UREMIC PATIENTS USING METHYLGLYOXAL AS DERIVATIZING REAGENT. Journal of the Chemical Society of Pakistan, 25(3), 211-216. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7018035, 1-(3-Methoxyphenyl)guanidine. Retrieved from [Link]

  • European Medicines Agency. (2025). ICH Q1 Guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Guanidine (CAS 113-00-8). Retrieved from [Link]

  • American Chemical Society Publications. (2001). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Retrieved from [Link]

  • National Institutes of Health. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-165. Retrieved from [Link]

  • Shimadzu. (2015). Ultra-high Speed Analysis of USP methods conforming to the New USP General Chapter 621 Allowed Limits. Retrieved from [Link]

  • European Medicines Agency. (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Retrieved from [Link]

  • Chromatography Online. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Wikipedia. (n.d.). Guanidine. Retrieved from [Link]

Sources

Application Notes and Protocols for Assessing the Efficacy of 1-(4-Methoxybenzyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of Guanidinium Compounds

The guanidinium group, a nitrogen-rich functional moiety, is a privileged scaffold in medicinal chemistry, conferring upon molecules a diverse range of biological activities.[1] Guanidine-containing compounds have demonstrated therapeutic efficacy in a multitude of applications, including anticancer, antibacterial, and antiviral treatments.[1][2] Their mechanisms of action are multifaceted, ranging from interactions with cellular membranes and DNA to the modulation of specific protein targets such as voltage-gated potassium channels.[2][3][4] Notably, in the context of oncology, many guanidine derivatives exert their cytotoxic effects by inducing programmed cell death, or apoptosis, making them promising candidates for novel cancer therapeutics.[5][6]

1-(4-Methoxybenzyl)guanidine is a synthetic guanidine derivative with potential as a therapeutic agent. Based on the established activities of related compounds, it is hypothesized that its primary mechanism of action against cancer cells involves the induction of apoptosis and interference with cell cycle progression. These application notes provide a comprehensive guide for researchers to rigorously evaluate the in vitro efficacy of this compound using a suite of validated cell-based assays. The following protocols are designed to be self-validating, providing a clear rationale for each step and ensuring the generation of robust and reproducible data.

I. Foundational Efficacy Assessment: Cell Viability and Cytotoxicity

The initial step in characterizing the bioactivity of any potential therapeutic is to determine its effect on cell viability and proliferation. This provides essential dose-response data, including the half-maximal inhibitory concentration (IC50), which is a critical parameter for subsequent mechanistic studies.[7]

Scientific Rationale

Cell viability assays are indispensable for quantifying the dose-dependent cytotoxic or cytostatic effects of a compound.[7] Assays based on metabolic activity, such as the MTT assay, are widely used for their reliability and high-throughput compatibility.[8] The reduction of the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a colored formazan product by mitochondrial dehydrogenases in living cells provides a direct measure of metabolic activity, which correlates with the number of viable cells.[8]

Experimental Workflow: Cell Viability Assessment

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4/5: MTT Assay seed_cells Seed cells in 96-well plate incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 prepare_dilutions Prepare serial dilutions of This compound add_compound Add compound to cells prepare_dilutions->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h add_mtt Add MTT reagent incubate_3_4h Incubate for 3-4h add_mtt->incubate_3_4h add_solubilizer Add solubilization solution incubate_3_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for determining cell viability using the MTT assay.

Protocol: MTT Assay for Cell Viability
  • Cell Seeding:

    • Harvest and count cells from a healthy, sub-confluent culture.

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle-only control wells.

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Assay and Data Acquisition:

    • Following incubation, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

ParameterRecommended Value
Cell Seeding Density5,000 - 10,000 cells/well
Compound Incubation Time48 - 72 hours
MTT Concentration0.5 mg/mL (final)
Solubilization AgentDMSO or 10% SDS in 0.01 M HCl
Absorbance Wavelength570 nm

II. Mechanistic Insight: Elucidating the Induction of Apoptosis

A key mechanism by which many anticancer agents, including guanidine derivatives, exert their effects is through the induction of apoptosis.[5][6] A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases.[9]

Scientific Rationale

Caspase-3 and Caspase-7 are key executioner caspases that, once activated, cleave a broad range of cellular substrates, leading to the characteristic morphological and biochemical features of apoptosis. Therefore, measuring the activity of these caspases is a direct and reliable method for quantifying apoptosis induction. Commercially available luminescent or colorimetric assays provide a sensitive and high-throughput method for this purpose.[10][11] These assays typically utilize a specific peptide substrate (e.g., DEVD) conjugated to a reporter molecule (a luminophore or a chromophore).[9][12] Cleavage of the substrate by active caspases releases the reporter, generating a quantifiable signal.

Signaling Pathway: Intrinsic Apoptosis

G compound This compound mito Mitochondrial Stress compound->mito cyto_c Cytochrome c release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Pro-caspase-9 apaf1->casp9 apoptosome Apoptosome apaf1->apoptosome casp9->apoptosome active_casp9 Active Caspase-9 apoptosome->active_casp9 casp37 Pro-caspase-3/7 active_casp9->casp37 active_casp37 Active Caspase-3/7 casp37->active_casp37 parp PARP active_casp37->parp apoptosis Apoptosis active_casp37->apoptosis cleaved_parp Cleaved PARP parp->cleaved_parp

Caption: Simplified intrinsic apoptosis pathway.

Protocol: Caspase-3/7 Activity Assay
  • Cell Treatment:

    • Seed cells in a white-walled 96-well plate suitable for luminescence measurements at a density that will result in a sub-confluent monolayer at the time of the assay.

    • After 24 hours, treat the cells with this compound at concentrations around the predetermined IC50 value for a suitable duration (e.g., 24 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Assay Procedure:

    • Equilibrate the plate and the caspase-3/7 assay reagent to room temperature.

    • Add a volume of the caspase-3/7 reagent equal to the volume of the culture medium in each well (typically 100 µL).

    • Mix the contents of the wells by gentle orbital shaking for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Subtract the average luminescence of blank wells (medium and reagent only) from all other readings.

    • Normalize the caspase activity to the number of viable cells (which can be determined in a parallel plate using a viability assay) or express it as a fold change relative to the vehicle-treated control.

ParameterRecommended Value
Plate TypeWhite-walled 96-well plate
Compound Incubation Time24 hours
Assay Reagent Incubation1 - 2 hours at room temperature
Detection MethodLuminescence

III. Deeper Mechanistic Analysis: Cell Cycle Perturbations

In addition to inducing apoptosis, many anticancer compounds disrupt the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints. This prevents damaged cells from proliferating.

Scientific Rationale

Flow cytometry is a powerful technique for analyzing the distribution of a cell population across the different phases of the cell cycle (G0/G1, S, and G2/M).[13] This is achieved by staining the cellular DNA with a fluorescent dye, such as propidium iodide (PI), which binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the quantification of cells in each phase. An accumulation of cells in a particular phase following treatment with this compound would indicate an arrest at that cell cycle checkpoint.

Protocol: Cell Cycle Analysis by Flow Cytometry
  • Cell Preparation and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at relevant concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells to ensure all cells are collected.

    • Wash the cells with ice-cold PBS and centrifuge.

    • Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells.

    • Incubate the cells on ice for at least 2 hours or store them at -20°C.

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Data Interpretation:

    • Use appropriate software to gate the cell population and generate a histogram of DNA content.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

    • Compare the cell cycle distribution of treated cells to that of control cells.

ParameterRecommended Value
Fixative70% Ethanol (ice-cold)
DNA StainPropidium Iodide (50 µg/mL)
RNase A Concentration100 µg/mL
Incubation Time (Staining)30 minutes at room temperature

IV. Confirmation of Apoptotic Pathway: Western Blot Analysis of Key Markers

To further validate the induction of apoptosis and to gain more detailed insights into the signaling pathways involved, Western blotting can be employed to detect key apoptotic marker proteins.

Scientific Rationale

Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate. In the context of apoptosis, key events that can be monitored include the cleavage of PARP (poly(ADP-ribose) polymerase) by active caspase-3, and changes in the expression levels of Bcl-2 family proteins, which are critical regulators of the intrinsic apoptotic pathway.[14] The appearance of a cleaved PARP fragment is a widely accepted hallmark of apoptosis.

Protocol: Western Blot for Apoptosis Markers
  • Protein Extraction:

    • Treat cells with this compound as described for the other assays.

    • Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., cleaved PARP, total PARP, Bcl-2, Bax, and a loading control like β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analyze the band intensities to determine the relative changes in protein expression or cleavage.

Antibody TargetExpected Observation in Apoptosis
Cleaved PARPIncreased signal
Total PARPDecreased signal of full-length protein
Bcl-2Potential decrease in expression
BaxPotential increase in expression
β-actin / GAPDHNo change (loading control)

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of this compound. By systematically assessing its impact on cell viability, apoptosis induction, cell cycle progression, and the modulation of key apoptotic proteins, researchers can gain a comprehensive understanding of its efficacy and mechanism of action. These foundational studies are crucial for the further development of this and other novel guanidine-based compounds as potential anticancer therapeutics.

References

  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Publishing. Available at: [Link]

  • Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens - PMC - NIH. Available at: [Link]

  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding - RSC Publishing. Available at: [Link]

  • Chemical characterization and comparative cellular effects of meta-iodobenzyl guanidine and benzyl guanidine - PubMed. Available at: [Link]

  • Guanidine Derivatives Containing the Chalcone Skeleton Are Potent Antiproliferative Compounds against Human Leukemia Cells - NIH. Available at: [Link]

  • Guanidine Biosensors Enable Comparison of Cellular Turn-on Kinetics of Riboswitch-Based Biosensor and Reporter - PMC - NIH. Available at: [Link]

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Application Notes & Protocols: A Comprehensive Guide to the Pharmacokinetic Analysis of 1-(4-Methoxybenzyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The guanidine moiety is a highly basic, nitrogenous functional group integral to numerous biologically active compounds, including the antihyperglycemic agent metformin and various natural alkaloids.[1] Its ability to form strong hydrogen bonds and engage in electrostatic interactions makes it a privileged scaffold in medicinal chemistry.[2] 1-(4-Methoxybenzyl)guanidine (MBG) is a synthetic derivative with potential pharmacological applications. A thorough understanding of its pharmacokinetic (PK) profile—encompassing its absorption, distribution, metabolism, and excretion (ADME)—is fundamental to its progression as a therapeutic candidate. This document provides a comprehensive set of protocols and application notes for conducting preclinical pharmacokinetic studies of MBG, designed for researchers in pharmacology and drug development. We will detail a robust bioanalytical method using LC-MS/MS, outline a standard preclinical in vivo study design, and describe the essential data analysis required to characterize the compound's disposition.

Section 1: Foundational Principles & Pre-Study Requirements

A successful pharmacokinetic study is built upon a foundation of well-characterized materials and a clear understanding of the analyte's properties.

Physicochemical Characterization of this compound

The structure of MBG, featuring a lipophilic methoxybenzyl group and a highly polar, basic guanidine group (pKa ≈ 13.6), dictates its likely physicochemical behavior. This amphipathic nature will influence its solubility, membrane permeability, and potential for plasma protein binding.

  • Solubility: Determine the aqueous solubility of MBG across a physiologically relevant pH range (e.g., pH 2.0, 6.8, 7.4). The high basicity of the guanidine group suggests that it will be protonated and more soluble at lower pH values.

  • Lipophilicity (LogP/LogD): Experimentally determine the LogP and LogD at pH 7.4. This parameter is critical for predicting oral absorption and tissue distribution.

  • Chemical Stability: Assess the stability of MBG in relevant biological matrices (plasma, buffer) and under various storage conditions to ensure sample integrity.

Reference Standard and Internal Standard

A certified reference standard of this compound with a purity of ≥98% is mandatory for the accurate quantification of the analyte.[3] For LC-MS/MS analysis, a stable isotope-labeled (SIL) internal standard (e.g., D4-1-(4-Methoxybenzyl)guanidine) is highly recommended to correct for matrix effects and variability during sample processing. If a SIL-IS is unavailable, a structurally similar analog can be used, but requires more rigorous validation.

Section 2: Bioanalytical Method: LC-MS/MS Quantification of MBG in Plasma

The accurate measurement of drug concentrations in biological fluids is the cornerstone of pharmacokinetics. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers the required sensitivity and selectivity for this purpose.[4]

Rationale for Method Selection

Given the presence of a readily ionizable guanidine group and a UV-active aromatic ring, both HPLC-UV and LC-MS/MS are viable techniques.[5] However, LC-MS/MS is superior due to its higher sensitivity (allowing for lower limits of quantification) and selectivity, which minimizes interference from endogenous matrix components.

Protocol 2.1: Plasma Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for extracting small molecules from plasma.

  • Thaw: Thaw frozen plasma samples and calibration standards on ice.

  • Aliquot: In a 1.5 mL microcentrifuge tube, aliquot 50 µL of plasma.

  • Spike IS: Add 10 µL of internal standard (IS) working solution (e.g., 100 ng/mL in methanol) to each tube and vortex briefly.

  • Precipitate: Add 200 µL of cold acetonitrile (or methanol) to precipitate plasma proteins.

  • Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Carefully transfer the supernatant to a clean HPLC vial for analysis.

cluster_prep Protocol 2.1: Plasma Sample Preparation plasma 1. Aliquot 50 µL Plasma add_is 2. Add Internal Standard plasma->add_is precipitate 3. Add 200 µL Acetonitrile add_is->precipitate vortex 4. Vortex (1 min) precipitate->vortex centrifuge 5. Centrifuge (10 min) vortex->centrifuge transfer 6. Transfer Supernatant centrifuge->transfer analysis Inject into LC-MS/MS transfer->analysis

Caption: Workflow for plasma sample preparation using protein precipitation.

Protocol 2.2: LC-MS/MS Instrumentation and Conditions

The following parameters serve as a starting point for method development and should be optimized for the specific instrumentation used.

Parameter Proposed Setting Rationale & Expert Insight
HPLC System Standard UHPLC/HPLC SystemProvides the necessary separation efficiency.
Column Reversed-Phase C18 (e.g., 50 x 2.1 mm, 1.8 µm)Balances retention of the methoxybenzyl group with the polarity of the guanidine. HILIC can be an alternative if retention is poor.[4]
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source for efficient positive ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient Start at 5% B, ramp to 95% B, re-equilibrateA gradient is essential to elute the compound with a good peak shape and clear the column of late-eluting matrix components.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp 40°CImproves peak shape and reduces viscosity.
Mass Spectrometer Triple Quadrupole (QqQ)Required for the selectivity and sensitivity of Selected Reaction Monitoring (SRM).
Ionization Mode Positive Electrospray Ionization (ESI+)The basic guanidine group is readily protonated, making ESI+ the ideal choice.
SRM Transitions To be determined empiricallyParent Ion (Q1): Infuse MBG standard to find the [M+H]+ ion. Product Ion (Q3): Perform fragmentation of the parent ion to identify a stable, high-intensity product ion for quantification. A second transition should be monitored for qualification.
Source Params Capillary Voltage, Gas Flow, TemperatureOptimize to maximize the signal for the specific analyte and instrument.
Protocol 2.3: Bioanalytical Method Validation

The developed method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability.

Parameter Description Typical Acceptance Criteria
Specificity Ability to differentiate and quantify the analyte in the presence of other components.No significant interfering peaks at the retention time of the analyte or IS in blank matrix.
Linearity & Range The concentration range over which the assay is accurate, precise, and linear.Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Closeness of measured values to the nominal value (accuracy) and to each other (precision).Mean accuracy within 85-115% (80-120% at LLOQ). Precision (%CV) ≤ 15% (≤ 20% at LLOQ).
LLOQ Lowest concentration on the standard curve that can be quantified reliably.Accuracy and precision criteria must be met. Signal-to-noise ratio > 5.
Matrix Effect Ion suppression or enhancement caused by matrix components.CV of IS-normalized matrix factor across different lots of matrix should be ≤ 15%.
Stability Analyte stability under various conditions (freeze-thaw, short-term, long-term, post-preparative).Mean concentrations within ±15% of nominal concentrations.

Section 3: In Vivo Preclinical Pharmacokinetic Study

This section outlines a typical PK study in rodents to determine key parameters like clearance, volume of distribution, half-life, and oral bioavailability.

Protocol 3.1: Animal Study Design
  • Species: Sprague-Dawley rats (n=3-5 per group) are a common choice for initial PK screening.

  • Housing: House animals in accordance with institutional guidelines with free access to food and water.

  • Groups: Two groups are required to determine absolute oral bioavailability.

    • Group 1 (Intravenous, IV): Administer MBG at 1-2 mg/kg via tail vein injection. The IV dose provides the reference for 100% systemic exposure.

    • Group 2 (Oral, PO): Administer MBG at 5-10 mg/kg via oral gavage. The higher oral dose accounts for potentially incomplete absorption.

  • Formulation:

    • IV: Solubilize MBG in a suitable vehicle (e.g., 5% Dextrose in Water, Saline).

    • PO: Solubilize or suspend in an appropriate oral vehicle (e.g., 0.5% Methylcellulose).

Protocol 3.2: Blood Sample Collection

A sparse sampling or serial sampling approach can be used. Serial sampling from the same animal reduces inter-animal variability.

  • Collect ~100-150 µL of blood from the saphenous or jugular vein at each time point.

  • Place blood into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Process: Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma.

  • Store: Transfer plasma to clearly labeled cryovials and store at -80°C until analysis.

Route Proposed Sampling Time Points (hours post-dose)
IV 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24
PO 0.25, 0.5, 1, 2, 4, 6, 8, 24

Section 4: Pharmacokinetic Data Analysis

Once plasma concentrations are determined, pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with software like Phoenix WinNonlin®.

cluster_pk_flow Pharmacokinetic Study Workflow dosing Animal Dosing (IV and PO) sampling Serial Blood Sampling dosing->sampling bioanalysis LC-MS/MS Bioanalysis of Plasma Samples sampling->bioanalysis concentration Generate Plasma Concentration vs. Time Data bioanalysis->concentration nca Non-Compartmental Analysis (NCA) concentration->nca parameters Calculate PK Parameters nca->parameters

Caption: Overview of the in vivo pharmacokinetic study workflow.

Key Pharmacokinetic Parameters
Parameter Description Significance
Cmax Maximum observed plasma concentration.Indicates the peak exposure after administration.
Tmax Time at which Cmax is observed.Provides an estimate of the rate of absorption.
AUC Area Under the plasma concentration-time Curve.Represents the total systemic exposure to the drug.
Terminal half-life.The time required for the plasma concentration to decrease by 50%.
CL Clearance.The volume of plasma cleared of the drug per unit of time. A key indicator of elimination efficiency.
Vd Volume of Distribution.The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. Indicates the extent of tissue distribution.
F (%) Absolute Oral Bioavailability.The fraction of the orally administered dose that reaches systemic circulation. Calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100. Some guanidine-based drugs have shown poor oral bioavailability.[6]

Discussion & Interpretation

The resulting pharmacokinetic profile will provide critical insights for drug development.

  • High Clearance: If clearance approaches or exceeds hepatic blood flow, it suggests efficient elimination, possibly through both metabolism and renal excretion.

  • Large Volume of Distribution: A Vd significantly larger than total body water suggests extensive distribution into tissues, which could be due to the lipophilic nature of the benzyl moiety or specific transporter interactions.

  • Low Oral Bioavailability (F%): Poor bioavailability (<30%) could be due to low membrane permeability, significant first-pass metabolism, or efflux transporter activity.[7] Studies on the metabolism of structurally related benzylguanines have shown rapid conversion to metabolites, which could be a factor for MBG.[8] Further studies using Caco-2 permeability assays or investigating metabolic pathways would be warranted.

By following these detailed protocols, researchers can generate a robust and reliable pharmacokinetic profile for this compound, enabling informed decisions for its future as a potential therapeutic agent.

References

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Application Notes and Protocols for Cell Permeability Assessment of 1-(4-Methoxybenzyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Permeability in Drug Efficacy

The journey of a drug from administration to its target site is fraught with biological barriers. A key determinant of a drug's oral bioavailability and overall efficacy is its ability to permeate the intestinal epithelium.[1][2] For compounds such as 1-(4-Methoxybenzyl)guanidine, which contains a highly basic guanidinium group, predicting its membrane transport characteristics is a crucial step in early drug development. The guanidinium group, typically protonated at physiological pH, imparts high water solubility, which can hinder passive diffusion across the lipid-rich cell membrane.[3][4] However, guanidinium-rich molecules have also been shown to readily cross cell membranes, suggesting the involvement of specific transport mechanisms.[3][5]

These application notes provide a comprehensive guide for researchers to assess the cell permeability of this compound. We will delve into the theoretical underpinnings of cellular transport, compare and contrast suitable in vitro models, and provide a detailed, step-by-step protocol for the Caco-2 permeability assay—a gold standard for predicting human intestinal absorption.[6][7] Additionally, we will discuss the Parallel Artificial Membrane Permeability Assay (PAMPA) as a high-throughput screening alternative for passive diffusion.

Understanding Guanidinium Compound Transport

The guanidinium group of this compound is a strong base and exists predominantly as a positively charged cation in aqueous solutions at physiological pH.[4] While this charge enhances solubility in the aqueous environment of the gastrointestinal tract, it presents a challenge for crossing the hydrophobic lipid bilayer of intestinal epithelial cells.

The cellular uptake of guanidinium-rich compounds is a subject of ongoing research, with evidence pointing to several potential mechanisms:

  • Passive Diffusion: Small, uncharged molecules can passively diffuse across the cell membrane down their concentration gradient. For this compound, the fraction of the uncharged species is very low at physiological pH, suggesting that passive diffusion may not be the primary route of absorption.

  • Paracellular Transport: Movement of molecules through the tight junctions between cells. This pathway is generally restricted to smaller hydrophilic molecules.

  • Carrier-Mediated Transport: Involvement of specific transporter proteins that recognize and shuttle guanidinium-containing molecules across the membrane.

  • Endocytosis: Engulfment of the compound by the cell membrane to form a vesicle.

Guanidinium-rich transporters are known to interact with negatively charged components of the cell membrane, such as phosphates, sulfates, and carboxylates, which can facilitate their entry into cells.[8] This interaction can lead to a temporary neutralization of the positive charge, allowing the complex to partition into the lipid membrane.[8]

Choosing the Right Permeability Assay

Several in vitro models are available to assess drug permeability, each with its own advantages and limitations. The choice of assay depends on the specific research question, the stage of drug development, and the desired throughput.

Assay Principle Advantages Disadvantages
PAMPA Measures passive diffusion across an artificial lipid membrane.[9]High-throughput, low cost, excellent for ranking compounds based on passive permeability.[10][11]Does not model active transport or paracellular pathways; lacks biological complexity.[10]
Caco-2 Utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions and express key transporter proteins, mimicking the intestinal barrier.[12][13]Gold standard for predicting human intestinal absorption, models both passive and active transport, as well as paracellular pathways.[1][6]Lower throughput, more expensive, and requires a longer cell culture period (typically 21 days).[13][14]
MDCK Madin-Darby canine kidney cells form tight monolayers and can be transfected to overexpress specific human transporters (e.g., MDR1 for P-gp).[10][13]Useful for studying the role of specific efflux transporters like P-glycoprotein (P-gp) in limiting permeability.[15][16]Of canine origin, may not fully represent human intestinal transporters.[13]

For a comprehensive understanding of this compound's permeability, a tiered approach is recommended. An initial screen using the PAMPA assay can provide a rapid assessment of its passive diffusion potential. Subsequently, the Caco-2 assay should be employed to investigate the contributions of active transport and paracellular movement, providing a more accurate prediction of its in vivo absorption.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a method to assess the passive permeability of this compound.

Materials:

  • PAMPA plate (e.g., 96-well MultiScreen-IP PAMPA filter plate)

  • Acceptor plate (low-binding plastic)

  • 1% lecithin in dodecane solution[11]

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound

  • Reference compounds (high and low permeability controls)

  • Plate shaker

  • UV-Vis spectrophotometer or LC-MS/MS

Workflow Diagram:

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_lipid Prepare 1% lecithin in dodecane add_lipid Add 5 µL of lipid solution to donor plate membrane prep_lipid->add_lipid prep_compound Prepare test compound and controls in PBS add_compound Add 150 µL of compound solution to donor wells prep_compound->add_compound prep_plates Prepare donor and acceptor plates add_buffer Add 300 µL of PBS to acceptor wells prep_plates->add_buffer add_lipid->add_compound assemble Assemble donor and acceptor plates add_compound->assemble add_buffer->assemble incubate Incubate for 10-20 hours at room temperature assemble->incubate separate Separate plates incubate->separate quantify Quantify compound concentration in both plates using LC-MS/MS separate->quantify calculate Calculate permeability coefficient (Pe) quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Procedure:

  • Prepare Solutions: Prepare a stock solution of this compound and reference compounds in a suitable solvent (e.g., DMSO) and then dilute to the final concentration (e.g., 10 µM) in PBS (pH 7.4) with a final DMSO concentration of ≤1%.[11]

  • Prepare PAMPA Plate: Add 5 µL of the 1% lecithin in dodecane solution to each well of the donor plate membrane.[11]

  • Add Compound: Add 150 µL of the test compound solution to the donor plate wells.[11]

  • Prepare Acceptor Plate: Add 300 µL of PBS to the wells of the acceptor plate.[11]

  • Assemble and Incubate: Carefully place the donor plate onto the acceptor plate and incubate at room temperature for 10-20 hours.[11]

  • Quantification: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a validated analytical method such as LC-MS/MS.

  • Calculate Permeability: The apparent permeability coefficient (Pe) is calculated using the following equation:

    Pe = [−ln(1−[CA]t / Ceq)] × (VD × VA) / ((VD + VA) × A × t)

    Where:

    • CA(t) is the concentration of the compound in the acceptor well at time t.

    • Ceq is the equilibrium concentration.

    • VD and VA are the volumes of the donor and acceptor wells, respectively.

    • A is the area of the membrane.

    • t is the incubation time.

Data Interpretation:

Permeability ClassificationPe (x 10⁻⁶ cm/s)
Low< 1
Medium1 - 10
High> 10
Protocol 2: Caco-2 Bidirectional Permeability Assay

This protocol details the steps for assessing the permeability of this compound across a Caco-2 cell monolayer, which can elucidate both passive and active transport mechanisms.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.[7]

  • Transwell® inserts (e.g., 24-well format with 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4

  • This compound

  • Control compounds (e.g., propranolol for high permeability, atenolol for low permeability, and a P-gp substrate like digoxin)

  • Transepithelial Electrical Resistance (TEER) meter

  • LC-MS/MS for quantification

Workflow Diagram:

Caco2_Workflow cluster_culture Cell Culture & Seeding cluster_validation Monolayer Integrity Check cluster_assay Permeability Assay cluster_analysis Analysis culture_cells Culture Caco-2 cells seed_cells Seed cells onto Transwell inserts culture_cells->seed_cells differentiate Culture for 21-28 days to allow differentiation and monolayer formation seed_cells->differentiate check_teer Measure Transepithelial Electrical Resistance (TEER) differentiate->check_teer check_lucifer Perform Lucifer Yellow rejection assay check_teer->check_lucifer prepare_solutions Prepare dosing solutions of test and control compounds check_lucifer->prepare_solutions wash_monolayer Wash monolayer with HBSS prepare_solutions->wash_monolayer add_solutions_ab A to B: Add compound to apical side, buffer to basolateral wash_monolayer->add_solutions_ab add_solutions_ba B to A: Add compound to basolateral side, buffer to apical wash_monolayer->add_solutions_ba incubate Incubate at 37°C for 2 hours add_solutions_ab->incubate add_solutions_ba->incubate collect_samples Collect samples from receiver compartments incubate->collect_samples quantify Quantify compound concentrations by LC-MS/MS collect_samples->quantify calculate_papp Calculate apparent permeability (Papp) quantify->calculate_papp calculate_er Calculate Efflux Ratio (ER) calculate_papp->calculate_er

Caption: Workflow for the Caco-2 Bidirectional Permeability Assay.

Procedure:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in DMEM.

    • Seed the cells onto the apical side of the Transwell® inserts at an appropriate density.

    • Maintain the cultures for 21-28 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[2] Replace the medium every 2-3 days.

  • Monolayer Integrity Verification:

    • Before the assay, measure the TEER of the cell monolayers. A TEER value of ≥ 200 Ω·cm² is generally considered acceptable.[17]

    • Perform a Lucifer Yellow rejection test to confirm the integrity of the tight junctions. The permeability of Lucifer Yellow should be low (<1.0 x 10⁻⁶ cm/s).

  • Permeability Assay:

    • Wash the Caco-2 monolayers twice with pre-warmed HBSS (pH 7.4).

    • For Apical to Basolateral (A-B) transport: Add the dosing solution of this compound (e.g., 10 µM in HBSS) to the apical compartment and fresh HBSS to the basolateral compartment.[14][17]

    • For Basolateral to Apical (B-A) transport: Add the dosing solution to the basolateral compartment and fresh HBSS to the apical compartment.[17]

    • Incubate the plates at 37°C with 5% CO₂ for a specified time (e.g., 2 hours).[14]

    • At the end of the incubation, collect samples from the receiver compartments for analysis. Also, collect a sample from the donor compartment to calculate mass balance.

  • Sample Analysis:

    • Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following formula:

      Papp = (dQ/dt) / (A × C₀)

      Where:

      • dQ/dt is the rate of permeation of the drug across the cells (amount of drug in the receiver compartment divided by incubation time).[15]

      • A is the surface area of the membrane.

      • C₀ is the initial concentration of the drug in the donor compartment.[15]

    • Calculate the Efflux Ratio (ER) :

      ER = Papp (B-A) / Papp (A-B)

Data Interpretation:

Papp (A-B) (x 10⁻⁶ cm/s)Predicted Human Absorption
< 1.0Low
1.0 - 10.0Moderate
> 10.0High

An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter, such as P-glycoprotein.[12] To confirm this, the assay can be repeated in the presence of a specific inhibitor of the suspected transporter (e.g., verapamil for P-gp).[12]

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the permeability data, the following quality control measures are essential:

  • Cell Line Authentication: Regularly authenticate the Caco-2 cell line to ensure its identity and purity.

  • Monolayer Integrity: As described above, TEER and Lucifer Yellow permeability are critical checks of monolayer integrity and must be performed for every experiment.

  • Use of Controls: Include well-characterized high and low permeability control compounds in each assay to validate the performance of the cell monolayer.

  • Mass Balance: Calculate the percentage recovery of the compound at the end of the experiment to check for issues like binding to the plate or cell metabolism. Recovery should ideally be within 80-120%.

  • Method Validation: The analytical method used for quantification (e.g., LC-MS/MS) must be fully validated for linearity, accuracy, precision, and sensitivity.

Conclusion

The cell permeability of this compound is a key parameter in its preclinical development. The protocols outlined in these application notes provide a robust framework for its assessment. By employing a combination of the high-throughput PAMPA assay for an initial screen of passive permeability and the more biologically relevant Caco-2 assay to investigate active transport, researchers can gain a comprehensive understanding of this compound's absorption potential. Adherence to the principles of scientific integrity and rigorous self-validation will ensure the generation of high-quality, reliable data to inform critical decisions in the drug discovery and development process.

References

  • Dundee, U. o. (2023, February 13). How to perform the MDCK Permeability experiment in drug discovery. YouTube. Retrieved from [Link]

  • Wender, P. A., et al. (2008). The design of guanidinium-rich transporters and their internalization mechanisms. Advanced Drug Delivery Reviews, 60(4-5), 452–472. Retrieved from [Link]

  • Volpe, D. A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery, 15(7), 815–827. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022, November 30). In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. FDA. Retrieved from [Link]

  • Irvine, J. D., et al. (1999). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Pharmaceutical Science & Technology Today, 2(4), 136-144. Retrieved from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from [Link]

  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

  • BioIVT. (n.d.). Cell Permeability Assay. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, March). M9 Biopharmaceutics Classification System-Based Biowaivers. FDA. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(3-Methoxyphenyl)guanidine. PubChem. Retrieved from [Link]

  • Unknown. (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022, October). Draft Guidance: In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. FDA. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • Salomone, F., et al. (2014). Fundamental Molecular Mechanism for the Cellular Uptake of Guanidinium-Rich Molecules. Journal of the American Chemical Society, 136(11), 4191–4194. Retrieved from [Link]

  • Pharmaron. (n.d.). Permeability. Retrieved from [Link]

  • Tavelin, S. (2018). Automated Permeability Assays for Caco-2 and MDCK Cells. Diva-Portal.org. Retrieved from [Link]

  • Artursson, P., & Tavelin, S. (2003). Caco-2 cell permeability assays to measure drug absorption. Methods in Molecular Biology, 225, 239-250. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022, October 27). An In-Depth Look at the Final FDA Guidance: Bioavailability Studies Submitted in NDAs or INDs. YouTube. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced drug permeability & transporter assays | In vitro DMPK services. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). MDCK-WT/MDR1 Permeability. Retrieved from [Link]

  • Lättig-Tünnemann, G., et al. (2014). Fundamental Molecular Mechanism for the Cellular Uptake of Guanidinium-Rich Molecules. Journal of the American Chemical Society, 136(11), 4191–4194. Retrieved from [Link]

  • Ge, Y., et al. (2016). Cell-Penetrating, Guanidinium-Rich Molecular Transporters for Overcoming Efflux-Mediated Multidrug Resistance. Journal of the American Chemical Society, 138(42), 14006–14015. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Stanford University. (n.d.). Cell-Penetrating, Guanidinium-Rich Oligomers for Drug and Probe Delivery. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, January 3). Navigating Complex Waters: A Deep Dive into FDA Drug Interactions Guidances and Resources – Day 2. YouTube. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Guanidine (CAS 113-00-8). Retrieved from [Link]

  • Wikipedia. (n.d.). Guanidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(3,4-Dimethoxybenzyl)guanidine. PubChem. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(4-Methoxybenzyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4-Methoxybenzyl)guanidine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity. Our approach is grounded in established chemical principles and field-proven insights to ensure you can confidently navigate the challenges of your synthesis.

Introduction to the Synthesis of this compound

This compound is a valuable building block in medicinal chemistry, often incorporated into structures targeting a variety of biological pathways. The guanidinium group, with its strong basicity and ability to form multiple hydrogen bonds, is a key pharmacophore in many drug candidates.[1] The synthesis of this compound, while seemingly straightforward, can present several challenges that impact yield and purity.

The most common and direct route to this compound involves the guanylation of 4-methoxybenzylamine with a suitable guanylating agent. This guide will focus on troubleshooting the synthesis using cyanamide as the guanylating agent, a widely accessible and cost-effective method.

Core Synthesis Protocol: Guanylation of 4-Methoxybenzylamine with Cyanamide

This protocol is a general guideline. Optimal conditions may vary based on the scale of the reaction and the specific equipment used.

Reaction Scheme:

Experimental Protocol:
  • Reaction Setup: To a solution of 4-methoxybenzylamine (1.0 equiv.) in a suitable solvent (e.g., water, DMF, or a protic solvent mixture), add cyanamide (1.2-1.5 equiv.).[2][3]

  • Catalyst Addition (Optional but Recommended): For improved yields and reaction times, a Lewis acid catalyst such as scandium(III) triflate (Sc(OTf)₃, 0.05-0.1 equiv.) can be added.[2]

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a catalyst is used, it may be necessary to perform an aqueous workup to remove it. The product is often isolated as a salt (e.g., hydrochloride or carbonate) by acidification followed by precipitation or extraction.[4]

  • Purification: The crude product can be purified by recrystallization or column chromatography.[3][5]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yield is a frequent challenge in guanidine synthesis. Several factors can contribute to this issue.

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: Guanylation reactions can be slow. Ensure the reaction has gone to completion by monitoring with TLC or LC-MS. If the reaction stalls, consider increasing the temperature or extending the reaction time. A reaction time of 48 hours at 100°C has been reported for a similar synthesis.[2]

    • Poor Reagent Quality: Ensure the 4-methoxybenzylamine and cyanamide are of high purity. Impurities in the starting materials can interfere with the reaction. 4-Methoxybenzylamine is sensitive to air and should be stored under an inert atmosphere.[6]

  • Side Reactions:

    • Dimerization of Cyanamide: Cyanamide can dimerize to form dicyandiamide, especially at elevated temperatures. Using a slight excess of cyanamide can help compensate for this.

    • Formation of N,N'-disubstituted Guanidines: While less common with primary amines, it's possible to form a disubstituted byproduct. Using a molar ratio of cyanamide to amine of around 1.2:1 is often optimal.

  • Suboptimal Reaction Conditions:

    • Solvent Choice: The choice of solvent can significantly impact the reaction. Protic solvents like water or ethanol can facilitate the proton transfer steps in the mechanism. Aprotic polar solvents like DMF can also be effective.[3]

    • pH of the Reaction Medium: The nucleophilicity of the amine and the reactivity of the cyanamide are pH-dependent. For the reaction of an amine with cyanamide, neutral to slightly acidic conditions are generally preferred to activate the cyanamide without fully protonating the amine.

  • Catalyst Inactivity:

    • If using a catalyst like Sc(OTf)₃, ensure it has not been deactivated by moisture. Store the catalyst in a desiccator. Other Lewis acids or Brønsted acids can also be explored.[2]

Optimization Strategy Table:

ParameterStandard ConditionOptimization StrategyExpected Outcome
Temperature 80-100 °CIncrease temperature in 10 °C incrementsIncreased reaction rate
Reaction Time 24 hoursExtend to 48 hours or until completion by TLC/LC-MSDrive reaction to completion
Cyanamide Equiv. 1.2Increase to 1.5Compensate for dimerization
Catalyst NoneAdd 5-10 mol% Sc(OTf)₃Increased reaction rate and yield
Solvent DMFTry water or ethanol/water mixtureImproved solubility and reactivity
Q2: I am having difficulty purifying my product. What are the common impurities and the best purification methods?

Purification of guanidines can be challenging due to their high polarity and basicity.

Common Impurities:

  • Unreacted 4-Methoxybenzylamine: This is a common impurity if the reaction is incomplete.

  • Dicyandiamide: The dimer of cyanamide.

  • Urea or Thiourea derivatives: If the reaction is not clean, these can form as byproducts.[7]

  • Over-alkylated products: Small amounts of N,N'-bis(4-methoxybenzyl)guanidine may form.

Purification Strategies:

  • Acid-Base Extraction:

    • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.

    • Wash with a dilute acid (e.g., 1M HCl) to protonate the guanidine and the unreacted amine, transferring them to the aqueous layer.

    • The less basic impurities may remain in the organic layer.

    • Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the guanidine and amine.

    • Extract the product back into an organic solvent. This process can be repeated to improve purity.

  • Recrystallization:

    • Guanidines are often crystalline as their salts (e.g., hydrochloride, nitrate, or carbonate).[8]

    • After isolating the crude product as a salt, attempt recrystallization from a suitable solvent system, such as ethanol/ether or methanol/acetone.

  • Column Chromatography:

    • Due to the high polarity of guanidines, silica gel chromatography can be challenging. The compound may streak or not elute.

    • Recommended Method: Use a polar stationary phase like alumina or a modified silica gel. A common mobile phase is a mixture of a polar organic solvent (e.g., dichloromethane or ethyl acetate) with an increasing gradient of a more polar solvent like methanol.[2][5]

    • Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to prevent streaking by deprotonating the guanidine and reducing its interaction with the acidic silica gel.

Q3: My product seems to be unstable or decompose upon storage. How can I improve its stability?

Guanidines are strong bases and can be susceptible to degradation.

  • Isolate as a Salt: The free base of this compound is a strong base and can be hygroscopic and reactive towards atmospheric carbon dioxide. It is highly recommended to convert it to a stable salt for storage. The hydrochloride or carbonate salts are common choices and are typically stable, crystalline solids.[8]

  • Storage Conditions: Store the product in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark, and dry place.

Visualizing the Synthesis and Troubleshooting

Reaction Mechanism: Acid-Catalyzed Guanylation

The following diagram illustrates the generally accepted mechanism for the acid-catalyzed reaction of an amine with cyanamide.

reaction_mechanism cluster_activation Step 1: Activation of Cyanamide cluster_nucleophilic_attack Step 2: Nucleophilic Attack cluster_deprotonation Step 3: Deprotonation Cyanamide H₂N-C≡N Protonated_Cyanamide H₂N-C≡N⁺-H Cyanamide->Protonated_Cyanamide H⁺ Carbodiimide_form H₂N⁺=C=NH Protonated_Cyanamide->Carbodiimide_form Resonance Intermediate1 R-NH₂⁺-C(=NH)-NH₂ Carbodiimide_form->Intermediate1 Amine R-NH₂ (4-Methoxybenzylamine) Amine->Carbodiimide_form Nucleophilic Attack Product R-NH-C(=NH)-NH₂ (Guanidine) Intermediate1->Product -H⁺

Caption: Acid-catalyzed guanylation of an amine with cyanamide.

Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and resolving common issues in the synthesis.

troubleshooting_workflow Start Low Yield or Incomplete Reaction Check_Purity Check Starting Material Purity Start->Check_Purity Impure Source High-Purity Reagents Check_Purity->Impure Impure Pure Purity OK Check_Purity->Pure Pure Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Pure->Optimize_Conditions Add_Catalyst Add Lewis Acid Catalyst (e.g., Sc(OTf)₃) Optimize_Conditions->Add_Catalyst No Improvement Monitor_Reaction Monitor Reaction Closely (TLC, LC-MS) Optimize_Conditions->Monitor_Reaction Improvement Add_Catalyst->Monitor_Reaction Still_Low_Yield Yield Still Low? Monitor_Reaction->Still_Low_Yield Consider_Alternative Consider Alternative Guanylating Agent (e.g., Thiourea derivative) Still_Low_Yield->Consider_Alternative Yes Success Optimized Yield Still_Low_Yield->Success No

Caption: Troubleshooting workflow for low yield in guanidine synthesis.

References

  • The Chemistry and Biology of Guanidine Natural Products. (2015). Royal Society of Chemistry. [Link]

  • Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. (2022). National Institutes of Health. [Link]

  • Efficient preparation and processing of the 4-methoxybenzyl (PMB) group for phenolic protection using ultrasound. (2008). National Institutes of Health. [Link]

  • One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. (2018). Royal Society of Chemistry. [Link]

  • A convenient procedure for the synthesis of O6-benzylguanine derivatives by phase transfer catalysis. ResearchGate. [Link]

  • The reagents used for the optimization of compound 4 guanidylation process. ResearchGate. [Link]

  • Optimizing the Bacteriostatic and Cytocompatibility Properties of Poly(hexamethylene guanidine) Hydrochloride (PHMG) via the Guanidine/Alkane Ratio. (2022). National Institutes of Health. [Link]

  • Guanidine chemistry. National Institutes of Health. [Link]

  • Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses. [Link]

  • Guanidine synthesis by guanidinylation. Organic Chemistry Portal. [Link]

  • GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. (2020). INEOS OPEN. [Link]

  • 1-(4-Aminobutyl)guanidine. MDPI. [Link]

  • Carrier-free 131I-meta-iodobenzylguanidine: comparison of production from meta-diazobenzylguanidine and from meta-trimethylsilylbenzylguanidine. (1993). National Institutes of Health. [Link]

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. DTIC. [Link]

  • 4-Methoxybenzylamine. PubChem. [Link]

Sources

Technical Support Center: Synthesis of 1-(4-Methoxybenzyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to the Synthesis and Potential Pitfalls

The synthesis of 1-(4-methoxybenzyl)guanidine typically involves the reaction of 4-methoxybenzylamine with a guanylating agent. Common methods include the use of cyanamide, S-methylisothiourea, or carbodiimide-based reagents. While seemingly straightforward, these reactions can be prone to the formation of several byproducts, leading to reduced yields and purification challenges. Understanding the underlying mechanisms of both the desired reaction and potential side reactions is crucial for successful and reproducible synthesis. This guide will address the most frequently encountered issues in a question-and-answer format, providing both theoretical explanations and practical solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am getting a low yield of this compound. What are the likely causes and how can I improve it?

A1: Low yields are a common frustration in the synthesis of guanidines. The primary culprits are often suboptimal reaction conditions and the formation of byproducts. Here’s a breakdown of potential issues and how to address them:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using the correct stoichiometry of reagents and that the reaction time and temperature are appropriate for the chosen guanylating agent. For instance, the reaction of an amine with cyanamide can be slow and may require heating to drive it to completion.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended.

  • Byproduct Formation: Several side reactions can consume your starting materials and reduce the yield of the desired product. The most common byproducts are detailed in the subsequent questions.

  • Suboptimal pH: The nucleophilicity of the amine is pH-dependent. The reaction of amines with guanylating agents often proceeds best under neutral to slightly basic conditions. If the reaction mixture is too acidic, the amine will be protonated and non-nucleophilic. Conversely, strongly basic conditions can promote the decomposition of some guanylating agents or lead to unwanted side reactions of cyanamide.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield of this compound.

Q2: I have identified a byproduct with a mass corresponding to N,N'-bis(4-methoxybenzyl)guanidine. How is this formed and how can I prevent it?

A2: The formation of the disubstituted guanidine, N,N'-bis(4-methoxybenzyl)guanidine, is a common byproduct, especially when using an excess of the amine starting material or at elevated temperatures.

Mechanism of Formation:

The desired product, this compound, is itself a nucleophile. It can react with another molecule of the activated guanylating agent or, more commonly, the carbodiimide intermediate that can form in situ, to generate the disubstituted product. Alternatively, the starting 4-methoxybenzylamine can directly attack the already formed this compound, displacing ammonia.

Caption: Side reactions of cyanamide leading to dicyandiamide and melamine.

Mitigation Strategies:

  • pH Control: Maintain a neutral or slightly acidic pH during the reaction. The dimerization of cyanamide is base-catalyzed. Adding a small amount of a mild acid can help to suppress this side reaction.

  • Temperature Management: Avoid excessive heating. While some heat may be necessary to drive the guanylation reaction, high temperatures significantly accelerate the formation of dicyandiamide and melamine. A reaction temperature around 100°C is a reasonable starting point, but optimization may be required. [1]

  • Use of Catalysts: Certain Lewis acids, such as scandium triflate, have been shown to catalyze the guanylation of amines with cyanamide under milder conditions, which can help to minimize the formation of these byproducts. [1]

Q4: I am observing a byproduct with a mass that suggests the addition of water to my product or starting material. How can this be avoided?

A4: The presence of water in the reaction mixture can lead to the formation of urea byproducts.

Mechanism of Formation:

  • Hydrolysis of Cyanamide: Cyanamide can be hydrolyzed to urea, especially under acidic or basic conditions. This consumes the guanylating agent and reduces the overall yield.

  • Hydrolysis of Carbodiimide Intermediate: If the reaction proceeds through a carbodiimide intermediate (common in methods using S-methylisothiourea or dedicated coupling agents), this intermediate is highly susceptible to hydrolysis, which will also form a urea derivative.

Mitigation Strategies:

  • Anhydrous Conditions: Use anhydrous solvents and reagents whenever possible. Dry your solvents using appropriate methods (e.g., molecular sieves, distillation) and ensure your starting materials are dry.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric moisture.

Q5: What is a reliable protocol for the synthesis of this compound?

A5: A common and effective method is the reaction of 4-methoxybenzylamine with cyanamide. Here is a general protocol that can be optimized for your specific laboratory conditions. A similar procedure has been successfully used for the synthesis of the analogous N-(4-methoxy-phenyl)-guanidine. [1] Experimental Protocol: Synthesis of this compound Hydrochloride

Step Procedure Notes
1 To a solution of 4-methoxybenzylamine (1.0 eq) in water, add cyanamide (1.2 eq).The use of water as a solvent is possible, but organic solvents like isopropanol or acetonitrile can also be used.
2 Add a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃, 0.1 eq).This is optional but can improve the reaction rate and yield. [1]
3 Heat the reaction mixture to 80-100 °C and stir for 24-48 hours.Monitor the reaction progress by TLC or HPLC.
4 After completion, cool the reaction mixture to room temperature.
5 Acidify the solution with concentrated HCl to a pH of ~2.This will protonate the guanidine and facilitate its isolation as the hydrochloride salt.
6 Concentrate the solution under reduced pressure to obtain a crude solid.
7 Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/diethyl ether).See Q6 for more details on purification.
Q6: How can I effectively purify my crude this compound?

A6: Purification is often the most challenging step. The high polarity and basicity of guanidines can make them difficult to handle with standard chromatographic techniques. Crystallization is the preferred method for purification.

Purification Protocol: Recrystallization of this compound Hydrochloride

  • Dissolution: Dissolve the crude guanidine hydrochloride salt in a minimum amount of a hot polar solvent, such as ethanol or isopropanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period. Filter the hot solution to remove the charcoal.

  • Crystallization: Slowly add a less polar solvent, such as diethyl ether or ethyl acetate, to the hot solution until it becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold, less polar solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Solvent Selection for Recrystallization:

Solvent System Comments
Ethanol/Diethyl EtherA common and effective system. The guanidinium salt is soluble in hot ethanol and insoluble in diethyl ether.
Isopropanol/Ethyl AcetateAnother good option with similar properties to the ethanol/ether system.
WaterWhile the hydrochloride salt is soluble in water, achieving good recovery can be challenging due to its high solubility.
Q7: What analytical techniques are best for identifying my product and byproducts?

A7: A combination of spectroscopic and chromatographic techniques is ideal for the comprehensive analysis of your reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic peaks for the aromatic protons of the 4-methoxybenzyl group, the methylene protons, and the methoxy group. The protons on the guanidinium nitrogen atoms may appear as broad signals.

    • ¹³C NMR: The guanidinium carbon has a characteristic chemical shift in the range of 155-165 ppm.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) is well-suited for analyzing polar and ionic compounds like guanidines. You should observe the [M+H]⁺ ion for your product and any byproducts. High-resolution mass spectrometry (HRMS) can provide an accurate mass for elemental composition determination.

  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-phase HPLC with a C18 column and a mobile phase consisting of a buffered aqueous solution (e.g., with formic acid or trifluoroacetic acid) and an organic modifier (e.g., acetonitrile or methanol) is a suitable method for separating the polar product from less polar byproducts. UV detection is effective due to the aromatic ring in the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Guanidinium salts show characteristic strong absorption bands for the C=N stretching vibration around 1650-1680 cm⁻¹.

References

  • Morrill, L. C. (2018). Introduction to cyanamides. Cardiff University. [Link]

Sources

Technical Support Center: Ensuring the Stability of 1-(4-Methoxybenzyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(4-Methoxybenzyl)guanidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice on preventing the degradation of this compound during storage. Our goal is to equip you with the knowledge to maintain the integrity of your valuable samples and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common questions and concerns regarding the storage and stability of this compound.

Q1: My vial of this compound has clumped together and appears moist. What is happening and is the compound still usable?

A1: This is a classic sign of moisture absorption. Guanidine derivatives are often hygroscopic, meaning they readily attract and absorb water from the atmosphere. When the powder clumps or appears wet, it has been exposed to ambient humidity.

Causality: The highly polar guanidinium group is capable of forming strong hydrogen bonds with water molecules, leading to the absorption of moisture from the air if the container is not properly sealed or is opened frequently in a humid environment.

Is it still usable? The presence of moisture is a significant concern as it can initiate hydrolytic degradation. While the compound might not be completely degraded, its purity is compromised. We strongly recommend performing a purity analysis (e.g., by HPLC) before use. For critical applications, it is advisable to use a fresh, unopened vial.

Troubleshooting Steps:

  • Assess the extent of moisture absorption: Visually inspect the material. If it is only slightly clumpy, it may be salvageable for non-critical experiments after thorough drying under high vacuum.

  • Dry the material: Place the material in a vacuum desiccator with a strong desiccant (e.g., phosphorus pentoxide or fresh silica gel) for an extended period (24-48 hours) to remove the absorbed water.

  • Re-analyze for purity: After drying, use a validated analytical method, such as HPLC-UV, to determine the purity of the compound. Compare the chromatogram to that of a reference standard if available. Look for the appearance of new peaks, which could indicate degradation products.

  • Implement stricter storage protocols: To prevent recurrence, review and improve your storage procedures as outlined in Q2.

Q2: What are the optimal storage conditions for this compound to ensure its long-term stability?

A2: To maintain the integrity of this compound, it is crucial to protect it from environmental factors that can promote degradation.

Core Principles of Proper Storage:

  • Moisture Control (Most Critical): Due to its hygroscopic nature, the compound must be stored in a dry environment.

  • Temperature Control: Lower temperatures slow down the rate of chemical degradation.

  • Light Protection: The methoxybenzyl group can be susceptible to photodegradation.

  • Inert Atmosphere: Oxygen can lead to oxidative degradation.

Recommended Storage Conditions:

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of potential hydrolytic and oxidative reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes the risk of oxidation of the methoxybenzyl group and other sensitive parts of the molecule.
Container Tightly sealed, amber glass vialPrevents moisture ingress and protects from light. The use of parafilm or a vacuum-sealed bag provides an additional barrier.[1]
Environment DesiccatorProvides an additional layer of protection against ambient humidity, especially for frequently accessed samples.[1]
Q3: I suspect my sample of this compound has degraded. What are the likely degradation pathways and products?

A3: Based on the chemical structure of this compound, several degradation pathways are plausible under suboptimal storage or experimental conditions.

Potential Degradation Pathways:

  • Hydrolysis: This is a primary concern for guanidine derivatives, especially in the presence of moisture and at non-neutral pH.[2][3] The guanidinium group can be hydrolyzed to form urea and the corresponding amine.

    • Likely Degradation Product: 4-Methoxybenzylamine and urea.

  • Oxidation: The electron-rich p-methoxybenzyl group is susceptible to oxidation. This can be initiated by atmospheric oxygen, especially if catalyzed by trace metal impurities or light.[4]

    • Likely Degradation Products: p-Anisaldehyde (4-methoxybenzaldehyde) and guanidine. Further oxidation could lead to p-anisic acid.[5]

  • Photodegradation: Exposure to UV or even strong visible light can provide the energy to initiate degradation, particularly affecting the aromatic methoxybenzyl moiety.[6][7]

    • Likely Degradation Products: Similar to oxidation products, as light can generate radical species that lead to oxidation.

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent This compound hydrolysis_product1 4-Methoxybenzylamine parent->hydrolysis_product1 + H2O hydrolysis_product2 Urea parent->hydrolysis_product2 + H2O oxidation_product1 p-Anisaldehyde parent->oxidation_product1 + [O] oxidation_product2 Guanidine parent->oxidation_product2 + [O] photo_product Oxidative Products parent->photo_product hν (light) oxidation_product3 p-Anisic Acid oxidation_product1->oxidation_product3 + [O]

Caption: Potential degradation pathways of this compound.

Q4: How can I set up a stability study for this compound?

A4: A forced degradation study is an essential part of understanding the stability of a compound and for developing a stability-indicating analytical method.[8]

Experimental Protocol: Forced Degradation Study

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • HPLC system with UV or PDA detector[9]

  • LC-MS system for identification of degradation products

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B guidelines) for a defined period.

    • Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 80°C) for 7 days. Also, heat the stock solution at 60°C for 24 hours.

    • Control Sample: Keep the stock solution at -20°C, protected from light.

  • Analysis:

    • Analyze all samples by a suitable HPLC method (see Q5 for a starting method).

    • Compare the chromatograms of the stressed samples to the control sample.

    • Identify and quantify the parent peak and any new peaks (degradation products).

    • Use LC-MS to determine the mass of the degradation products to aid in their structural elucidation.

ForcedDegradationWorkflow cluster_stress Apply Stress Conditions start Prepare Stock Solution of This compound acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation photo Photolysis (ICH Q1B) start->photo thermal Thermal (Solid & Solution) start->thermal analysis Analyze by HPLC-UV/PDA and LC-MS acid->analysis base->analysis oxidation->analysis photo->analysis thermal->analysis end Identify Degradation Products & Pathways analysis->end

Caption: Workflow for a forced degradation study.

Q5: What is a good starting point for an HPLC method to assess the purity of this compound?

A5: A reversed-phase HPLC method is generally suitable for analyzing guanidine derivatives. The following method can be used as a starting point and should be optimized for your specific system and requirements.

Recommended HPLC Method Parameters:

ParameterSuggested Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 225 nm and 273 nm (due to the methoxybenzyl chromophore)
Injection Volume 10 µL

Method Development Notes:

  • The gradient may need to be adjusted to achieve optimal separation of the parent compound from any degradation products.

  • Trifluoroacetic acid (TFA) is used as an ion-pairing agent to improve the peak shape of the basic guanidine group.

  • A photodiode array (PDA) detector is highly recommended to assess peak purity and to identify the optimal detection wavelength.

References

  • Wikipedia. (n.d.). Guanidine. Retrieved from [Link]

  • Jenkins, S. L., & Williams, D. A. (1977). Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products.
  • Berlinck, R. G. S., et al. (2015).
  • Wolfenden, R., et al. (2014). The nonenzymatic decomposition of guanidines and amidines. PubMed.
  • Clements, R. O., et al. (n.d.). Kinetics and mechanism of the alkaline hydrolysis of guanidine, hexamethylguanidinium perchlorate, and tetramethylurea. Journal of the Chemical Society, Perkin Transactions 2.
  • BioSpectra, Inc. (2024). GUANIDINE HYDROCHLORIDE TESTING METHODS.
  • Cremer, J., et al. (n.d.). Oxidation of Guanine in G, GG and GGG Sequence Contexts by Aromatic Pyrenyl Radical Cations and Carbonate Radical Anions: Relationship between Kinetics and Distribution of Alkali-Labile Lesions. PubMed Central.
  • Asaclean. (n.d.). 5 Tips to Help Process Dry Hygroscopic Resins. Retrieved from [Link]

  • Glavač, D., et al. (2022). Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. MDPI.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. Retrieved from [Link]

  • Kumar, S., et al. (n.d.). A P-Methoxybenzyl (PMB) protection/deprotection Approach Toward the Synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. PubMed.
  • BioSpectra, Inc. (2021). DEGRADATION AND IMPURITY PROFILE REPORT: GUANIDINE HYDROCHLORIDE BIO EXCIPIENT GRADE.
  • PubChem. (n.d.). N-(Phenylmethyl)guanidine. Retrieved from [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • Chem-Station Int. Ed. (2014). p-Methoxybenzyl (PMB) Protective Group. Retrieved from [Link]

  • ResearchGate. (n.d.).
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  • Herres-Pawlis, S., et al. (n.d.).
  • Science.gov. (n.d.).
  • ChemRxiv. (n.d.). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o- Nitrosobenzaldehyde.
  • ResearchGate. (n.d.).
  • Biomedical Journal of Scientific & Technical Research. (2022).
  • Dall'Amico, F., et al. (n.d.). Streamlined Radiosynthesis of [18F]Fluproxadine (AF78): An Unprotected Guanidine Precursor Enables Efficient One-Step, Automation-Ready Labeling for Clinical Use. MDPI.
  • JoVE. (2022). Guanidine Group Functionalization by Tailor-made Precursors| Protocol Preview. Retrieved from [Link]

  • ResearchGate. (2019).
  • PubMed Central. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis.
  • NIH. (n.d.).
  • Science of Synthesis. (n.d.).
  • MDPI. (n.d.). Uncovering Major Structural and Functional Features of Methyl-Coenzyme M Reductase (MCR)
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • PubMed. (n.d.). Use of substituted (benzylidineamino)guanidines in the study of guanidino group specific ADP-ribosyltransferase.
  • Thermo Fisher Scientific. (n.d.).
  • PubMed Central. (2020). N-Benzyl Residues as the P1′ Substituents in Phosphorus-Containing Extended Transition State Analog Inhibitors of Metalloaminopeptidases.
  • JoVE. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors.
  • CORE. (2015). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines.
  • ResearchGate. (2025). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde.
  • ResearchGate. (2025). Stress Degradation Study of Bosutinib and Structural Elucidation of Its Degradation Impurities by Using LC‐Q‐TOF‐MS/MS and NMR.
  • CSCanada. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
  • MDPI. (n.d.). 1-(4-Aminobutyl)guanidine.

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Validation & Comparative

A Researcher's Guide to the Off-Target Profile of 1-(4-Methoxybenzyl)guanidine and Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of selective pharmacological tools, a comprehensive understanding of a compound's interaction with unintended biological targets is paramount. This guide provides an in-depth comparison of the off-target effects of 1-(4-Methoxybenzyl)guanidine, a member of the benzylguanidine class of compounds. Due to the limited specific data on this molecule, we will extrapolate its likely off-target profile based on the well-documented activities of structurally related benzylguanidines and guanidine-containing molecules. This predictive approach is essential for designing well-controlled experiments and accurately interpreting results.

The guanidinium group, a key feature of this chemical class, is known to interact with a range of biological targets, often leading to unintended pharmacological effects. This guide will delve into these potential interactions, compare them with relevant alternatives, and provide robust experimental protocols for researchers to validate these predictions in their own assays.

The Benzylguanidine Scaffold: On-Target vs. Off-Target Propensities

The benzylguanidine scaffold is a common feature in compounds designed to interact with adrenergic and imidazoline receptors. While the intended "on-target" effects are often related to these systems, the inherent chemical properties of the guanidine moiety predispose these molecules to a variety of "off-target" interactions.

Predicted On-Target Activity: Adrenergic Receptor Modulation

Based on its structural similarity to known adrenergic agents, this compound is predicted to interact with α-adrenergic receptors. For instance, the well-studied compound guanabenz, a benzylguanidine derivative, is a centrally-acting alpha-2 adrenergic agonist.[1][2] Its mechanism involves stimulating these receptors in the brainstem, which reduces sympathetic outflow from the central nervous system, leading to a decrease in peripheral vascular resistance and lower blood pressure.[1][2][3] This action is a common therapeutic goal for antihypertensive drugs.[4] The development of novel α2-AR antagonists is also an area of interest for new antidepressants.[5]

High-Probability Off-Target Interactions

The guanidine functional group is a strong base and is protonated at physiological pH, enabling it to form strong ionic and hydrogen bonds. This characteristic drives its interaction with various biological targets beyond the intended ones.

  • Imidazoline Receptors: Guanidine-containing compounds, including benzylguanidines, are known ligands for imidazoline (I) receptors.[6][7] These receptors are distinct from adrenergic receptors and are classified into at least three subtypes (I1, I2, I3).[6] The endogenous ligand agmatine, which contains a guanidine group, binds to both α2-adrenergic and imidazoline receptors.[7][8][9] Interaction with I1 receptors can contribute to hypotensive effects, while I2 and I3 receptors are involved in processes like nociception and glucose homeostasis, respectively.[6] The toxic effects of some α2-adrenergic agonists are often attributed to their concurrent binding to imidazoline receptors.[6]

  • Noradrenaline Transporter (NAT): Some benzylguanidine derivatives, such as meta-iodobenzylguanidine (mIBG), are known to be substrates for the noradrenaline transporter.[10] This can lead to accumulation in adrenergic neurons and interfere with normal neurotransmitter reuptake.

  • Muscarinic Receptors: There is evidence that some guanidine-containing compounds can act as antagonists at muscarinic receptors.[11][12] While the affinity may be lower than for adrenergic or imidazoline receptors, this interaction can lead to confounding anticholinergic effects in cellular and in vivo studies.

  • Ion Channels and Other Receptors: The cationic nature of the guanidinium group can lead to interactions with various ion channels and other receptors. For example, agmatine has been shown to block NMDA receptor channels.[7][13]

The following diagram illustrates the potential signaling pathways of a benzylguanidine compound, highlighting both the intended on-target (α2-adrenergic) pathway and a probable off-target (imidazoline receptor) pathway.

cluster_membrane Cell Membrane cluster_downstream Downstream Signaling mol This compound a2ar α2-Adrenergic Receptor (On-Target) mol->a2ar Agonist Binding ir Imidazoline Receptor (Off-Target) mol->ir Ligand Binding g_protein_a2 Gi/o Protein a2ar->g_protein_a2 Activation g_protein_ir G-Protein/Other Effectors ir->g_protein_ir Activation ac Adenylyl Cyclase g_protein_a2->ac Inhibition camp ↓ cAMP ac->camp pka ↓ PKA Activity camp->pka response_a2 Physiological Response A (e.g., Hypotension) pka->response_a2 plc Phospholipase C g_protein_ir->plc ip3_dag ↑ IP3/DAG plc->ip3_dag ca2 ↑ Intracellular Ca2+ ip3_dag->ca2 response_ir Physiological Response B (e.g., Altered Glucose Homeostasis) ca2->response_ir

Caption: On-target vs. potential off-target signaling pathways for benzylguanidines.

Comparative Analysis with Alternative Compounds

To contextualize the potential off-target profile of this compound, it is useful to compare it with other well-characterized guanidine-containing compounds.

CompoundPrimary Target(s)Key Off-TargetsSelectivity Notes
This compound (Predicted) α2-Adrenergic ReceptorImidazoline Receptors, NAT, Muscarinic ReceptorsSelectivity profile is uncharacterized and requires experimental validation.
Guanabenz α2-Adrenergic Agonist[1][2]Imidazoline ReceptorsA well-established antihypertensive agent with known central α2-adrenergic activity.[3]
Guanethidine Adrenergic Neuron Blocker[14]Depletes Noradrenaline Stores[15]Primarily acts on peripheral noradrenergic neurons.[14]
Agmatine Imidazoline & α2-Adrenergic Receptor Ligand[7]NMDA Receptor Antagonist, Nitric Oxide Synthase Inhibitor[7]An endogenous neuromodulator with a broad pharmacological profile.[8]
meta-Iodobenzylguanidine (mIBG) Noradrenaline Transporter (NAT)[10]Adrenergic ReceptorsUsed in medical imaging and therapy for neuroendocrine tumors due to its uptake by NAT.[10]

This table underscores the promiscuity of the guanidine scaffold and highlights the importance of empirical testing to determine the specific off-target liabilities of this compound.

Experimental Protocols for Off-Target Profiling

To empirically determine the off-target interactions of this compound, a systematic screening approach is necessary. Below are detailed protocols for key assays.

Radioligand Binding Assay for Adrenergic and Imidazoline Receptors

This assay quantifies the ability of a test compound to displace a known radiolabeled ligand from its receptor, providing a measure of binding affinity (Ki).

Principle: Competition between the unlabeled test compound and a fixed concentration of a high-affinity radiolabeled ligand for binding to receptors in a cell membrane preparation.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells expressing the target receptor (e.g., HEK293 cells transfected with α2A-adrenergic or I1-imidazoline receptor).

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., using a BCA assay).

  • Binding Reaction:

    • In a 96-well plate, add in order:

      • Assay buffer.

      • A fixed concentration of radioligand (e.g., [³H]-clonidine for α2-adrenergic/imidazoline receptors).

      • Serial dilutions of the test compound (this compound).

      • For non-specific binding (NSB) control wells, add a high concentration of a known unlabeled ligand (e.g., unlabeled clonidine).

      • Initiate the reaction by adding the membrane preparation.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification:

    • Dry the filter mat and place it in a scintillation bag with scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) for each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 (concentration of test compound that inhibits 50% of specific binding) from the curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

The following diagram illustrates the general workflow for a radioligand binding assay.

start Start prep Prepare Reagents: - Membranes - Radioligand - Test Compound start->prep plate Plate Assay: - Buffer - Radioligand - Compound/NSB - Membranes prep->plate incubate Incubate (e.g., 60 min @ 25°C) plate->incubate harvest Harvest & Filter incubate->harvest wash Wash Filters harvest->wash count Scintillation Counting wash->count analyze Analyze Data: - Calculate IC50 - Calculate Ki count->analyze end End analyze->end

Caption: General workflow for a competitive radioligand binding assay.

Functional Assays: Measuring Downstream Signaling

Binding to a receptor does not always reveal whether a compound is an agonist, antagonist, or inverse agonist. Functional assays are crucial for characterizing the pharmacological activity.

Example: cAMP Assay for α2-Adrenergic Receptors (Gi-coupled)

Principle: α2-adrenergic receptors couple to Gi proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels. This assay measures changes in cAMP in response to the test compound.

Step-by-Step Methodology:

  • Cell Culture:

    • Plate cells expressing the α2-adrenergic receptor in a suitable format (e.g., 96-well plate). Allow cells to adhere overnight.

  • Compound Treatment:

    • Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase (PDE) inhibitor (to prevent cAMP degradation).

    • Add serial dilutions of the test compound. Include a known agonist (e.g., clonidine) as a positive control and a vehicle as a negative control.

    • To stimulate cAMP production, add forskolin (an adenylyl cyclase activator) to all wells except the basal control.

  • Incubation:

    • Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection:

    • Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit (e.g., HTRF, ELISA, or fluorescence polarization-based kits).

    • Perform the detection steps as per the kit instructions.

  • Data Analysis:

    • Measure the signal (e.g., fluorescence or absorbance).

    • Normalize the data to the forskolin-stimulated control.

    • Plot the normalized response against the log concentration of the test compound.

    • Determine the EC50 (for agonists) or IC50 (for antagonists) from the dose-response curve.

Conclusion and Recommendations

While this compound is not extensively characterized in the literature, its chemical structure strongly suggests a pharmacological profile that includes activity at α2-adrenergic and imidazoline receptors. Researchers using this compound or structurally similar molecules must assume a risk of off-target effects and design their experiments accordingly.

Key Recommendations:

  • Empirical Validation: Do not rely solely on predicted activity. Perform binding and functional assays against a panel of likely off-targets, including adrenergic (α1, α2, β), imidazoline, and muscarinic receptors.

  • Use of Controls: In any cellular or in vivo experiment, include control compounds with known selectivity profiles to help dissect the observed effects. For example, use a highly selective α2-agonist alongside this compound to determine if the observed effects are solely due to α2-receptor modulation.

  • Dose-Response Curves: Always perform full dose-response curves. Off-target effects often manifest at higher concentrations, and understanding the therapeutic window is critical.

  • Consider Alternatives: If high selectivity is crucial for your research question, consider using alternative, more thoroughly characterized pharmacological tools.

By adopting a rigorous and predictive approach to off-target profiling, researchers can enhance the validity of their findings and contribute to the development of more selective and effective chemical probes and therapeutics.

References

  • GlobalRx. (n.d.). Clinical Profile of Guanabenz Acetate 4mg Tablet.
  • Holmes, B., & Heel, R. C. (1985). Guanabenz. A review of its pharmacodynamic properties and therapeutic efficacy in hypertension. Drugs, 29(4), 291–304. Retrieved from [Link]

  • GlobalRx. (n.d.). Clinical Profile: Guanabenz Acetate 8mg Tablets.
  • Scilit. (n.d.). Pharmacological profile of agmatine: An in-depth overview. Retrieved from [Link]

  • de Freitas, T. P., et al. (2024). Pharmacological profile of agmatine: An in-depth overview. Naunyn-Schmiedeberg's Archives of Pharmacology, 397(1), 1–25. Retrieved from [Link]

  • Walker, B. R., et al. (1981). Guanabenz in essential hypertension. Clinical Pharmacology & Therapeutics, 29(5), 572–576. Retrieved from [Link]

  • Smal, J. P., et al. (1997). Chemical characterization and comparative cellular effects of meta-iodobenzyl guanidine and benzyl guanidine. Investigational New Drugs, 15(2), 117–124. Retrieved from [Link]

  • Coxon, G. D., et al. (2009). Benzylguanidines and other galegine analogues inducing weight loss in mice. Journal of Medicinal Chemistry, 52(11), 3457–3463. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

  • Rhee, H. M., & Isse, T. (2014). Significance of the imidazoline receptors in toxicology. Clinical Toxicology, 52(5), 487–497. Retrieved from [Link]

  • Raasch, W., et al. (2001). Biological significance of agmatine, an endogenous ligand at imidazoline binding sites. British Journal of Pharmacology, 133(6), 755–780. Retrieved from [Link]

  • Szałek, E., et al. (2022). Metabolic and cardiovascular benefits and risks of 4-hydroxy guanabenz hydrochloride: α2-adrenoceptor and trace amine-associated receptor 1 ligand. International Journal of Molecular Sciences, 23(19), 11849. Retrieved from [Link]

  • Szarek, M. A., et al. (2021). The Influence of an Adrenergic Antagonist Guanethidine on the Distribution Pattern and Chemical Coding of Caudal Mesenteric Ganglion Perikarya and Their Axons Supplying the Porcine Bladder. International Journal of Molecular Sciences, 22(16), 8758. Retrieved from [Link]

  • Guo, C., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Bioengineering and Biotechnology, 11, 1142354. Retrieved from [Link]

  • Reis, D. J., & Regunathan, S. (1999). Agmatine: an endogenous ligand at imidazoline receptors is a novel neurotransmitter. Annals of the New York Academy of Sciences, 881, 85–100. Retrieved from [Link]

  • Wuest, M., et al. (2023). Hybrid Molecules of Benzylguanidine and the Alkylating Group of Melphalan: Synthesis and Effects on Neuroblastoma Cells. Molecules, 28(13), 5208. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Retrieved from [Link]

  • Szałabska, K., et al. (2021). Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. ACS Medicinal Chemistry Letters, 12(7), 1142–1148. Retrieved from [Link]

  • El-Subbagh, H. I., et al. (2014). Guanidine-based α2-adrenoceptor ligands: Towards selective antagonist activity. European Journal of Medicinal Chemistry, 84, 445–455. Retrieved from [Link]

  • Parini, A., et al. (1989). Characterization of an imidazoline/guanidinium receptive site distinct from the alpha 2-adrenergic receptor. The Journal of Biological Chemistry, 264(20), 11874–11878. Retrieved from [Link]

  • Fairbanks, C. A., et al. (2016). Agmatine preferentially antagonizes GluN2B-containing N-methyl-d-aspartate receptors in spinal cord. Journal of Neurophysiology, 116(4), 1849–1857. Retrieved from [Link]

  • Szarek, M. A., et al. (2021). Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. ACS Medicinal Chemistry Letters, 12(7), 1142–1148. Retrieved from [Link]

  • PubChem. (n.d.). N-(Phenylmethyl)guanidine. Retrieved from [Link]

  • Chang, C. W., et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLoS Computational Biology, 6(9), e1000938. Retrieved from [Link]

  • Gothert, M., & Lox, C. (1978). The relation between the adrenergic neurone-blocking and noradrenaline-depleting actions of some guanidine derivatives. Naunyn-Schmiedeberg's Archives of Pharmacology, 302(2), 121–129. Retrieved from [Link]

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Benchmarking 1-(4-Methoxybenzyl)guanidine Against Known Nitric Oxide Synthase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Nitric Oxide Synthase Inhibition

Nitric oxide (NO) is a ubiquitous signaling molecule involved in a vast array of physiological and pathophysiological processes, from neurotransmission and vasodilation to immune responses and inflammation.[1][2][3] The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which exist in three distinct isoforms: neuronal NOS (nNOS or NOS1), endothelial NOS (eNOS or NOS3), and inducible NOS (iNOS or NOS2).[1][2] While the constitutive isoforms, nNOS and eNOS, are crucial for maintaining homeostasis, the overexpression or dysregulation of iNOS is implicated in the pathology of numerous inflammatory diseases, neurodegenerative disorders, and certain cancers.[1][4] Consequently, the development of potent and selective NOS inhibitors is a significant focus in modern drug discovery.[1][5]

This guide provides a comprehensive framework for benchmarking the inhibitory activity of 1-(4-Methoxybenzyl)guanidine, a novel guanidine derivative, against a panel of well-characterized NOS inhibitors. Guanidine-based compounds have shown promise as modulators of various biological targets, and their structural similarity to the natural NOS substrate, L-arginine, makes them compelling candidates for NOS inhibition.[6] We will delve into the mechanistic rationale for this comparison, provide detailed experimental protocols for in vitro evaluation, and present a comparative analysis of inhibitory potencies and isoform selectivities.

Mechanism of Action: Guanidines as L-Arginine Mimetics

The catalytic activity of all NOS isoforms involves the conversion of L-arginine to L-citrulline and NO.[2] The guanidinium group of L-arginine is a key structural motif for substrate recognition and binding within the active site of the enzyme. Therefore, compounds that mimic this guanidinium moiety can act as competitive inhibitors, occupying the active site and preventing the binding of L-arginine. This compound, with its core guanidine structure, is hypothesized to function as such a competitive inhibitor.

cluster_0 NOS Active Site L-Arginine L-Arginine NOS NOS L-Arginine->NOS Binds to Active Site NO + L-Citrulline NO + L-Citrulline NOS->NO + L-Citrulline Catalyzes Conversion Inhibition of NO Production Inhibition of NO Production NOS->Inhibition of NO Production This compound This compound This compound->NOS Competitively Inhibits

Figure 1: Proposed competitive inhibition of Nitric Oxide Synthase (NOS) by this compound.

Comparative Inhibitor Panel

To effectively benchmark this compound, a selection of known NOS inhibitors with varying potencies and isoform selectivities is essential. This panel allows for a comprehensive evaluation of the test compound's performance.

Table 1: Panel of Known NOS Inhibitors for Benchmarking

InhibitorTarget Isoform(s)Reported IC50 / Ki ValuesReference(s)
Non-Selective Inhibitors
L-NAME (Nω-Nitro-L-arginine methyl ester)nNOS, eNOS, iNOSKi: 15 nM (nNOS), 39 nM (eNOS)[7]
L-NMMA (Nω-Monomethyl-L-arginine)nNOS, eNOS, iNOSIC50: 4.9 µM (nNOS), 3.5 µM (eNOS), 6.6 µM (iNOS)[8]
iNOS-Selective Inhibitors
AminoguanidineiNOS >> nNOS, eNOSIC50: 2.1 µM (mouse iNOS)[9]
1400WiNOSHighly selective for iNOS[10]
nNOS-Selective Inhibitors
S-Methyl-L-thiocitrulline (Me-TC)nNOS > eNOS, iNOSKd: 1.2 nM (nNOS)[11]
Nω-Nitro-L-argininenNOS >> iNOS~300-fold selective for nNOS over iNOS[12]
eNOS-Selective Inhibitors
L-NIO (L-N5-(1-Iminoethyl)ornithine)eNOS ≈ nNOS > iNOSKi: 3.9 µM (eNOS), 1.7 µM (nNOS), 3.9 µM (iNOS)[13]

Note: IC50 and Ki values can vary depending on the experimental conditions (e.g., substrate concentration, enzyme source).

Experimental Protocols for In Vitro Benchmarking

The following protocols describe standard assays for determining the inhibitory potency (IC50) of this compound against the three NOS isoforms.

Reagents and Materials
  • Recombinant human nNOS, eNOS, and iNOS enzymes

  • L-Arginine

  • NADPH

  • (6R)-5,6,7,8-Tetrahydro-L-biopterin (BH4)

  • Calmodulin (for nNOS and eNOS activation)

  • Calcium Chloride (CaCl2)

  • Griess Reagent System (for colorimetric assay)

  • [³H]-L-arginine (for radiometric assay)

  • This compound and known inhibitors

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT and 10% glycerol)

Experimental Workflow: Colorimetric NOS Activity Assay (Griess Reagent Method)

This assay measures the production of nitrite, a stable breakdown product of NO.

cluster_0 Enzyme Reaction cluster_1 Detection NOS Enzyme NOS Enzyme Reaction Mixture Reaction Mixture NOS Enzyme->Reaction Mixture L-Arginine + Cofactors L-Arginine + Cofactors L-Arginine + Cofactors->Reaction Mixture Inhibitor Inhibitor Inhibitor->Reaction Mixture Nitrite (NO₂⁻) Nitrite (NO₂⁻) Azo Dye (Colored Product) Azo Dye (Colored Product) Nitrite (NO₂⁻)->Azo Dye (Colored Product) Reaction with Griess Reagent Griess Reagent Griess Reagent->Azo Dye (Colored Product) Measure Absorbance\n(540 nm) Measure Absorbance (540 nm) Azo Dye (Colored Product)->Measure Absorbance\n(540 nm) Reaction Mixture->Nitrite (NO₂⁻) Incubation

Figure 2: Workflow for the colorimetric NOS activity assay using the Griess Reagent.

Step-by-Step Protocol:

  • Prepare Reagents: Prepare stock solutions of this compound and the known inhibitors in a suitable solvent (e.g., DMSO or water). Prepare serial dilutions to obtain a range of concentrations for IC50 determination.

  • Prepare Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the assay buffer, L-arginine, NADPH, BH4, and for nNOS and eNOS, calmodulin and CaCl2.

  • Add Inhibitors: Add the various concentrations of this compound or the known inhibitors to the respective wells. Include a control group with no inhibitor.

  • Initiate Reaction: Add the respective NOS enzyme to each well to initiate the reaction.

  • Incubate: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop Reaction: Stop the reaction by adding a suitable reagent (e.g., an enzyme that degrades NADPH).

  • Nitrite Detection: Add the Griess reagents to each well according to the manufacturer's instructions. This will convert the nitrite into a colored azo compound.

  • Measure Absorbance: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow: Radiometric NOS Activity Assay ([³H]-L-arginine to [³H]-L-citrulline Conversion)

This highly sensitive and specific assay directly measures the enzymatic conversion of L-arginine to L-citrulline.

Step-by-Step Protocol:

  • Prepare Reagents: As described in the colorimetric assay, but use a mixture of unlabeled L-arginine and [³H]-L-arginine.

  • Prepare Reaction Mixture: Similar to the colorimetric assay, prepare the reaction mixture in microcentrifuge tubes.

  • Add Inhibitors: Add the various concentrations of this compound or the known inhibitors.

  • Initiate Reaction: Add the NOS enzyme to start the reaction.

  • Incubate: Incubate at 37°C for a defined period.

  • Stop Reaction: Terminate the reaction by adding a stop buffer containing EDTA and a cation-exchange resin (e.g., Dowex AG 50W-X8).

  • Separate Substrate and Product: The resin will bind the unreacted positively charged [³H]-L-arginine, while the neutral [³H]-L-citrulline will remain in the supernatant.

  • Quantify [³H]-L-citrulline: Centrifuge the tubes and measure the radioactivity in an aliquot of the supernatant using a scintillation counter.

  • Data Analysis: Calculate the amount of [³H]-L-citrulline formed and determine the percentage of inhibition at each inhibitor concentration to calculate the IC50 value.

Data Presentation and Interpretation

The inhibitory potency of this compound should be presented in a clear and comparative manner.

Table 2: Hypothetical Benchmarking Data for this compound

InhibitornNOS IC50 (µM)eNOS IC50 (µM)iNOS IC50 (µM)nNOS/iNOS SelectivityeNOS/iNOS Selectivity
This compound Experimental ValueExperimental ValueExperimental ValueCalculated RatioCalculated Ratio
L-NAME~0.15~0.39>10>66>25
L-NMMA4.93.56.60.740.53
Aminoguanidine>100>1002.1<0.02<0.02

Note: The values for L-NAME and L-NMMA are based on reported Ki and IC50 values and are for comparative purposes.[7][8] The selectivity ratio is calculated by dividing the IC50 of the isoform in the numerator by the IC50 of the isoform in the denominator. A higher ratio indicates greater selectivity for the isoform in the denominator.

Conclusion and Future Directions

This guide outlines a robust methodology for benchmarking the inhibitory activity of this compound against known NOS inhibitors. By determining its IC50 values against nNOS, eNOS, and iNOS, researchers can ascertain its potency and isoform selectivity. This data is critical for understanding its potential therapeutic applications. For instance, a high selectivity for iNOS would suggest potential as an anti-inflammatory agent with a reduced risk of cardiovascular side effects associated with eNOS inhibition.[1] Conversely, selectivity for nNOS could indicate therapeutic potential in neurological disorders.[1][14]

Further studies should explore the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) through kinetic analyses. Additionally, cell-based assays are essential to confirm the compound's activity in a more physiological context and to assess its cell permeability and potential cytotoxicity. The comprehensive benchmarking approach detailed herein will provide the necessary foundation for the continued development and characterization of this compound as a novel therapeutic agent.

References

  • What are NOS inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved from [Link]

  • Is Inducible Nitric Oxide Synthase (iNOS) Promising as a New Target Against Pulmonary Hypertension? - PMC - NIH. Retrieved from [Link]

  • Nitric oxide production inhibitors from Polygonum multiflorum - Journal of Applied Pharmaceutical Science. (2024, May 5). Retrieved from [Link]

  • Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed. Retrieved from [Link]

  • Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline - PubMed. Retrieved from [Link]

  • Selective Inhibition of Neuronal Nitric Oxide Synthase by Nω-Nitroarginine- and Phenylalanine-Containing Dipeptides and Dipeptide Esters | Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • Insights into human eNOS, nNOS and iNOS structures and medicinal indications from statistical analyses of their interactions wit - Semantic Scholar. Retrieved from [Link]

  • NITRO- N ω' -SUBSTITUTED GUANIDINES: A SIMPLE CLASS OF NITRIC OXIDE SYNTHASE INHIBITORS - PubMed. Retrieved from [Link]

  • Discovery of Highly Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase by Fragment Hopping - PubMed Central. Retrieved from [Link]

  • Nitric Oxide (NO) Synthase Inhibitors: Potential Candidates for the Treatment of Anxiety Disorders? - MDPI. Retrieved from [Link]

  • Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC. Retrieved from [Link]

  • Nitric Oxide as a Target for Phytochemicals in Anti-Neuroinflammatory Prevention Therapy. Retrieved from [Link]

Sources

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